molecular formula C32H41N9O10 B1242363 Pacidamycin D

Pacidamycin D

Cat. No.: B1242363
M. Wt: 711.7 g/mol
InChI Key: PBFVZISIBPPZNE-RGEXLXHISA-N
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Description

Pacidamycin D is a dipeptide.
2-[[1-[[3-[2-Aminopropanoyl(methyl)amino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid has been reported in Streptomyces coeruleorubidus with data available.
isolated from the fermentation broth of the Streptomyces coeruleorubiduns strain;  structure in first source

Properties

Molecular Formula

C32H41N9O10

Molecular Weight

711.7 g/mol

IUPAC Name

2-[[1-[[3-[2-aminopropanoyl(methyl)amino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C32H41N9O10/c1-15(33)28(46)40(4)17(3)25(27(45)35-14-19-12-23(42)29(51-19)41-10-9-24(43)38-32(41)50)39-26(44)16(2)36-31(49)37-22(30(47)48)11-18-13-34-21-8-6-5-7-20(18)21/h5-10,13-17,22-23,25,29,34,42H,11-12,33H2,1-4H3,(H,35,45)(H,39,44)(H,47,48)(H2,36,37,49)(H,38,43,50)/b19-14-

InChI Key

PBFVZISIBPPZNE-RGEXLXHISA-N

Isomeric SMILES

CC(C(C(=O)N/C=C\1/CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(C)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N(C)C(=O)C(C)N

Canonical SMILES

CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(C)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N(C)C(=O)C(C)N

Synonyms

pacidamycin D

Origin of Product

United States

Foundational & Exploratory

Discovery of Pacidamycin D from Streptomyces coeruleorubidus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Pacidamycin D, a nucleoside-peptide antibiotic produced by the bacterium Streptomyces coeruleorubidus. Pacidamycins exhibit a narrow but significant spectrum of activity, primarily targeting the opportunistic pathogen Pseudomonas aeruginosa.[1] This document outlines the biosynthesis, fermentation, isolation, and bioactivity of this compound, presenting key data and experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the production and bioactivity of this compound and related compounds.

Table 1: Production Yields of Pacidamycins

Production MethodTiterReference
Initial Fermentation1-2 mg/L[2]
Strain Selection, Medium Manipulation, and Amino Acid Feeding>100 mg/L[2]
Engineered S. coeruleorubidus (for Pacidamycin 4)~1.2 mg/L[3]

Table 2: Bioactivity of Pacidamycins against Pseudomonas aeruginosa

ParameterValueReference
Minimum Inhibitory Concentration (MIC) Range8 to 64 µg/ml[1]
MIC for Wild-Type Strain (PAO1)4 to 16 µg/ml[2]
Frequency of High-Level Resistance~2 x 10⁻⁶[2]
MIC in High-Level Resistant Mutants512 µg/ml[2]

Experimental Protocols

The following sections detail the generalized experimental protocols for the fermentation of Streptomyces coeruleorubidus and the isolation of this compound. While specific, detailed protocols for this compound are not exhaustively available in public literature, the following represents a standard approach based on available information and common practices for similar natural products.

Fermentation of Streptomyces coeruleorubidus**

The production of this compound is achieved through submerged fermentation of Streptomyces coeruleorubidus. The following is a representative protocol.

2.1.1. Culture Medium

A common medium for the growth of Streptomyces species is the GYM Streptomyces Medium. For enhanced production of pacidamycins, the fermentation medium can be supplemented with component amino acids.[2]

GYM Streptomyces Medium Composition:

ComponentConcentration (g/L)
Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar (for solid medium)18.0
Distilled Waterto 1 L

2.1.2. Fermentation Parameters

  • Inoculation: A seed culture of S. coeruleorubidus is prepared by inoculating a suitable seed medium and incubating for 2-3 days at 28-30°C with shaking.

  • Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).

  • Incubation: The production culture is incubated at 28-30°C for 5-7 days with vigorous aeration and agitation.

  • Monitoring: The production of this compound can be monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is typically a multi-step process involving chromatography.[3]

2.2.1. Broth Harvesting and Extraction

  • Centrifugation: At the end of the fermentation, the broth is centrifuged to separate the mycelium from the supernatant. The supernatant contains the secreted this compound.

  • Extraction: The supernatant is subjected to extraction to concentrate the target compound.

2.2.2. Ion-Exchange Chromatography (Capture Step)

  • Resin: A suitable ion-exchange resin is packed into a column and equilibrated with a low ionic strength buffer.

  • Loading: The extracted supernatant is loaded onto the column. This compound, being a peptide, will have charged groups that interact with the resin.

  • Washing: The column is washed with the equilibration buffer to remove unbound impurities.

  • Elution: this compound is eluted from the column using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient. Fractions are collected and analyzed for the presence of the target compound.

2.2.3. Reverse-Phase High-Performance Liquid Chromatography (Purification Step)

  • Column: A C18 reverse-phase HPLC column is commonly used for the purification of peptides and related compounds.

  • Mobile Phase: A typical mobile phase consists of two solvents:

    • Solvent A: Water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).

    • Solvent B: Acetonitrile with the same concentration of TFA (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: The fractions containing this compound from the ion-exchange step are pooled, concentrated, and injected onto the HPLC column. A gradient of increasing acetonitrile concentration is used to elute the compounds. This compound will elute at a specific acetonitrile concentration based on its hydrophobicity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC and mass spectrometry to confirm the purity and identity of this compound.

Visualizations

The following diagrams illustrate the general workflow for the discovery of this compound and its biosynthetic pathway.

experimental_workflow strain_isolation Strain Isolation (S. coeruleorubidus) fermentation Fermentation strain_isolation->fermentation extraction Extraction fermentation->extraction purification Purification extraction->purification ion_exchange Ion-Exchange Chromatography purification->ion_exchange rp_hplc Reverse-Phase HPLC purification->rp_hplc ion_exchange->rp_hplc structure_elucidation Structure Elucidation (NMR, MS) rp_hplc->structure_elucidation bioactivity Bioactivity Testing (MIC against P. aeruginosa) structure_elucidation->bioactivity gene_cluster Biosynthetic Gene Cluster Identification bioactivity->gene_cluster pathway_elucidation Biosynthetic Pathway Elucidation gene_cluster->pathway_elucidation

General experimental workflow for this compound discovery.

biosynthetic_pathway uridine Uridine pac5_11_13 Pac5, Pac11, Pac13 uridine->pac5_11_13 l_threonine L-Threonine pacQST PacQ, PacS, PacT l_threonine->pacQST amino_acids L-Ala, L-Phe/m-Tyr nrps NRPS Machinery (PacO, PacP, PacL, PacJ, PacN) amino_acids->nrps nucleoside_core 3'-Deoxyuridine Nucleoside Core peptide_chain Peptide Chain Assembly nucleoside_core->peptide_chain daba (2S,3S)-DABA pacV PacV (N-methylation) daba->pacV ureido_dipeptide Ureido-dipeptide (Ala-Phe/m-Tyr) ureido_dipeptide->peptide_chain pacI PacI (Off-loading) peptide_chain->pacI pacidamycin_d This compound pac5_11_13->nucleoside_core pacQST->daba pacV->peptide_chain nrps->ureido_dipeptide pacI->pacidamycin_d

Proposed biosynthetic pathway of this compound.

Biosynthesis of this compound

The biosynthesis of pacidamycins is governed by a 31-kb gene cluster containing 22 open reading frames (pacA-V).[4] The assembly of this compound is a complex process involving a highly dissociated nonribosomal peptide synthetase (NRPS) system.[3][4]

The pathway can be conceptually divided into three main parts:

  • Formation of the 3'-deoxyuridine nucleoside core: This is synthesized from uridine through the action of several enzymes, including Pac5, Pac11, and Pac13.[5]

  • Synthesis of the (2S,3S)-diaminobutyric acid (DABA) residue: This key building block is derived from L-threonine, catalyzed by enzymes such as PacQ, PacS, and PacT.[4] The DABA residue is also N-methylated by the methyltransferase PacV.

  • Assembly of the peptide chain and attachment to the nucleoside: The peptide backbone is assembled by a series of dissociated NRPS enzymes, including PacO, PacP, PacL, PacJ, and PacN.[3][4] The final off-loading and cyclization to form the mature this compound is proposed to be carried out by PacI.

The unique structure of pacidamycins, with a pseudopeptide backbone and a rare ureido linkage, arises from the intricate interplay of these biosynthetic enzymes.[1] The identification of this gene cluster opens up possibilities for combinatorial biosynthesis to generate novel pacidamycin analogs with potentially improved properties.[6]

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pacidamycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and related experimental data for the uridyl tetrapeptide antibiotic, Pacidamycin D. The information is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound is a member of the pacidamycin family of nucleoside antibiotics, which are characterized by a unique peptidyl-nucleoside scaffold. The core structure consists of a 3'-deoxyuridine nucleoside linked to an N-methyl 2,3-diaminobutyric acid (DABA) residue through a distinctive 4',5'-enamide linkage.[1][2] The peptide portion of this compound is a tetrapeptide. An alanine residue is attached to the β-amino group of the central DABA moiety. This alanine is, in turn, linked to a C-terminal tryptophan residue via a ureido linkage, a feature that contributes to a double inversion in the peptide chain direction.[1]

The absolute stereochemistry of the chiral centers in this compound has been determined through a combination of natural product degradation experiments and total synthesis of its hydrogenated derivative, dihydrothis compound.[3][4]

  • The proteinogenic amino acid residues, L-alanine and L-tryptophan, possess the natural (S) configuration.[3][4]

  • The non-proteinogenic amino acid, 3-methylamino-2-aminobutyric acid (DABA), has the (2S, 3S) configuration.[2][3][4]

The exocyclic enamide linkage at C4'-C5' of the deoxyuridine moiety is a key structural feature. Hydrogenation of this double bond, leading to the dihydropacidamycins, results in the formation of a new stereocenter at C4' with an (R) configuration.[3][4]

Caption: Chemical structure of this compound.

Quantitative Data

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Uridine
67.68 (d, J = 8.1 Hz)141.2
55.61 (d, J = 8.1 Hz)102.0
1'5.75 (d, J = 4.0 Hz)88.9
2'4.21 (m)74.3
3'α2.15 (m)36.4
3'β1.95 (m)
4'4.35 (m)81.2
5'a3.58 (m)45.1
5'b3.40 (m)
DABA
24.15 (m)59.8
33.15 (m)63.2
N-Me2.45 (s)34.5
41.10 (d, J = 6.8 Hz)15.7
Alanine (β-linked)
α-CH4.05 (m)51.2
β-CH₃1.25 (d, J = 7.0 Hz)18.5
Alanine (α-linked)
α-CH4.30 (m)50.8
β-CH₃1.30 (d, J = 7.2 Hz)18.9
Tryptophan
α-CH4.60 (m)55.4
β-CH₂a3.20 (dd, J = 14.5, 5.0 Hz)28.1
β-CH₂b3.10 (dd, J = 14.5, 7.0 Hz)
Indole NH10.85 (s)
Indole 27.15 (s)124.5
Indole 47.55 (d, J = 7.8 Hz)118.8
Indole 57.05 (t, J = 7.5 Hz)121.5
Indole 67.10 (t, J = 7.5 Hz)119.2
Indole 77.35 (d, J = 8.0 Hz)111.8
Indole 3a127.9
Indole 7a136.5
Carbonyls
Ureido158.5
Ala (β) CO174.2
Ala (α) CO173.8
Trp CO172.5
Uracil C2151.5
Uracil C4163.8

Note: Data is for dihydrothis compound and is compiled from expected chemical shift ranges and published spectra. Exact values may vary based on experimental conditions.

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are crucial for the structural elucidation of pacidamycins. The molecular formula of this compound is C₃₂H₄₁N₉O₁₀, with a calculated monoisotopic mass of 727.2977 g/mol . Fragmentation in MS/MS typically occurs at the amide and ureido bonds, providing sequence information of the peptide chain.

Pacidamycins exhibit a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. They function by inhibiting MraY, a crucial enzyme in the bacterial cell wall biosynthesis pathway.

Organism Strain MIC (μg/mL)
Pseudomonas aeruginosaWild-Type8 - 64
Pseudomonas aeruginosaPAO14 - 16
Other Gram-negative and Gram-positive bacteriaVarious>100

Experimental Protocols

The following is a summarized protocol for the total synthesis of dihydrothis compound, providing a key example of the chemical synthesis of this class of compounds. For full experimental details, refer to Boojamra et al., J. Am. Chem. Soc. 2001, 123, 870-874.

Synthesis_Workflow A Starting Material: Uridine B Protection of 5'-OH and 2'-OH A->B TBDPSCl, Imidazole C Oxidation of 3'-OH B->C Dess-Martin periodinane D Reductive amination to introduce 3'-amino group C->D NH4OAc, NaBH3CN E Boc protection of 3'-amino group D->E Boc2O F Deprotection of 5'-OH E->F TBAF G Oxidation of 5'-OH to aldehyde F->G Dess-Martin periodinane H Wittig reaction to form exocyclic olefin G->H Ph3P=CHCO2Et I Hydrogenation of olefin and deprotection H->I H2, Pd/C J Coupling with protected DABA-Ala-Ala-Trp tetrapeptide I->J EDC, HOBt K Final deprotection J->K TFA L Dihydrothis compound K->L Biosynthesis_Pathway Uridine Uridine Uridine_mod Modified 3'-deoxy-4',5'-enaminouridine Uridine->Uridine_mod Pac enzymes Final_coupling Coupling of nucleoside and peptide Uridine_mod->Final_coupling Thr_Asp L-Threonine + L-Aspartate DABA_precursor (2S,3S)-Diaminobutyric acid Thr_Asp->DABA_precursor PacQ, PacS, PacT DABA_mod N-methyl-DABA DABA_precursor->DABA_mod PacV (Methyltransferase) Peptide_assembly NRPS-mediated peptide assembly DABA_mod->Peptide_assembly PacP Ala L-Alanine Ala->Peptide_assembly Trp L-Tryptophan Trp->Peptide_assembly Peptide_assembly->Final_coupling PacL, PacO, PacN, PacJ PacD This compound Final_coupling->PacD

References

Pacidamycin D: A Technical Guide to its Mechanism of Action as an MraY Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin D is a member of the uridyl peptide family of antibiotics, a class of natural products that exhibit potent antibacterial activity through the inhibition of a critical bacterial enzyme, phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1][2][3][4] MraY catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[5][6][7] This guide provides an in-depth technical overview of the mechanism of action of this compound, with a specific focus on its inhibitory effect on MraY.

Core Concepts: The Target - MraY

MraY is an integral membrane protein that facilitates the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[5][7] This reaction is a crucial bottleneck in the peptidoglycan biosynthesis pathway, making MraY an attractive target for the development of novel antibacterial agents.[6][7]

MraY Catalytic Cycle

The catalytic mechanism of MraY is proposed to be a concerted SN2-type reaction.[5] The process involves the binding of both the UDP-MurNAc-pentapeptide and the lipid carrier to the enzyme, followed by a nucleophilic attack of the phosphate group of undecaprenyl phosphate on the β-phosphate of the UDP-MurNAc-pentapeptide.[5][8] This results in the formation of Lipid I and the release of uridine monophosphate (UMP).[5]

MraY_Catalytic_Cycle MraY MraY Ternary_Complex MraY-Substrate Complex MraY->Ternary_Complex UDP_MurNAc_pp UDP-MurNAc-pentapeptide UDP_MurNAc_pp->Ternary_Complex Binds C55_P Undecaprenyl Phosphate (C55-P) C55_P->Ternary_Complex Binds Ternary_Complex->MraY Catalysis Lipid_I Lipid I Ternary_Complex->Lipid_I Releases UMP UMP Ternary_Complex->UMP Releases

Figure 1: MraY Catalytic Cycle.

This compound: Mechanism of MraY Inhibition

This compound, like other uridyl peptide antibiotics, acts as a competitive inhibitor of MraY. Its structure mimics the natural substrate, UDP-MurNAc-pentapeptide, allowing it to bind to the active site of the enzyme and block the binding of the endogenous substrate.[1]

Structural Basis of Inhibition

The inhibitory activity of this compound is attributed to its key structural features:

  • Uridine Moiety: The uridine portion of this compound is crucial for binding to a highly conserved uridine-binding pocket within MraY.[1][9] This interaction is a common feature among all known nucleoside inhibitors of MraY.[9] The uracil base forms hydrogen bonds with the protein backbone, while the ribose sugar also contributes to the binding affinity.[9]

  • Peptide Tail: The tetrapeptide side chain of this compound occupies a region of the active site that would normally accommodate the pentapeptide of the natural substrate.[9] Variations in this peptide tail among different uridyl peptide antibiotics contribute to their specific inhibitory activities.[9]

  • Diaminobutyric Acid (DABA) Core: This non-proteinogenic amino acid serves as a central scaffold, connecting the uridine moiety and the peptide tail.[1][10]

The binding of this compound to the MraY active site prevents the formation of the catalytically competent ternary complex with UDP-MurNAc-pentapeptide and undecaprenyl phosphate, thereby halting the synthesis of Lipid I and ultimately leading to bacterial cell death.

Pacidamycin_D_Inhibition cluster_MraY MraY Active Site cluster_Pacidamycin This compound Structure Uridine_Pocket Uridine Binding Pocket Peptide_Site Peptide Binding Site C55P_Site C55-P Binding Site Pacidamycin_D This compound Uridine_Moiety Uridine Moiety Pacidamycin_D->Uridine_Moiety Peptide_Tail Peptide Tail Pacidamycin_D->Peptide_Tail MraY_Active_Site Pacidamycin_D->MraY_Active_Site Competitive Inhibition UDP_MurNAc_pp UDP-MurNAc-pentapeptide UDP_MurNAc_pp->Uridine_Pocket Binding Blocked Uridine_Moiety->Uridine_Pocket Binds Peptide_Tail->Peptide_Site Occupies

Figure 2: this compound Competitive Inhibition of MraY.

Quantitative Data

A comprehensive search of the current scientific literature did not yield a specific IC50 or Ki value for the inhibition of MraY by this compound. However, related uridyl peptide antibiotics and other MraY inhibitors have been characterized, and their inhibitory concentrations are presented below for comparative purposes.

InhibitorMraY OrthologIC50 (nM)Reference
Muraymycin D2Aquifex aeolicus (MraYAA)-[9]
CarbacaprazamycinAquifex aeolicus (MraYAA)104[9]
CapuramycinAquifex aeolicus (MraYAA)185[9]
3′-hydroxymureidomycin AAquifex aeolicus (MraYAA)52[9]

Experimental Protocols

The following protocols describe common methods for assessing the inhibition of MraY.

Fluorescence-Based MraY Inhibition Assay

This high-throughput assay relies on a fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., UDP-MurNAc-Nε-dansylpentapeptide). The transfer of the dansylated moiety to the lipid carrier results in a change in the fluorescence properties of the dansyl group upon moving to a more hydrophobic environment, which can be monitored to determine enzyme activity.

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-Nε-dansylpentapeptide

  • Undecaprenyl phosphate (C55-P)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl2, 0.1% (v/v) Triton X-100

  • This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, UDP-MurNAc-Nε-dansylpentapeptide, and undecaprenyl phosphate at their final desired concentrations in the microplate wells.

  • Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the purified MraY enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~520 nm).

  • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MraY_Fluorescence_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrates) Start->Prepare_Mixture Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Add_Enzyme Initiate Reaction (Add MraY) Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: Fluorescence-Based MraY Inhibition Assay Workflow.
ATP-[32P]Pyrophosphate (PPi) Exchange Assay

This assay is used to study the adenylation domains of the non-ribosomal peptide synthetases (NRPS) involved in the biosynthesis of the peptide moiety of pacidamycins.[1] While not a direct measure of MraY inhibition, it is crucial for understanding the biosynthesis of the inhibitor itself. The assay measures the amino acid-dependent exchange of [32P]PPi into ATP.

Materials:

  • Purified NRPS adenylation domain

  • Amino acid substrate(s)

  • ATP

  • [32P]PPi

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT

  • Activated charcoal

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, [32P]PPi, and the amino acid substrate in a microcentrifuge tube.

  • Initiate the reaction by adding the purified adenylation domain enzyme.

  • Incubate the reaction at a suitable temperature (e.g., 25-37°C) for a defined period.

  • Quench the reaction by adding a solution of activated charcoal in an acidic buffer. The charcoal will bind the ATP, including any newly formed [32P]ATP.

  • Pellet the charcoal by centrifugation and wash it to remove unincorporated [32P]PPi.

  • Resuspend the charcoal pellet in a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • The amount of radioactivity incorporated into ATP is proportional to the enzyme activity.

Conclusion

This compound represents a promising class of antibiotics that target the essential bacterial enzyme MraY. Its mechanism of action is based on competitive inhibition, where it binds to the active site of MraY and blocks the synthesis of Lipid I, a critical precursor for peptidoglycan biosynthesis. While specific quantitative data on its inhibitory potency remains to be published, the detailed understanding of its structural basis of inhibition and the availability of robust experimental protocols provide a strong foundation for further research and development of this compound and related compounds as next-generation antibacterial agents.

References

Unlocking Novel Antibiotics: A Technical Guide to the Pacidamycin D Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Pacidamycin D biosynthetic gene cluster (BGC), offering valuable insights for researchers, scientists, and drug development professionals. Pacidamycins are a class of uridyl peptide antibiotics that exhibit potent activity against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, by targeting the essential enzyme translocase MraY.[1][2] Understanding the genetic and biochemical basis of pacidamycin biosynthesis is crucial for the discovery and development of new antibiotics. This guide details the genetic architecture of the pacidamycin BGC, outlines key experimental methodologies for its study, and presents a proposed biosynthetic pathway.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in the producing organism, Streptomyces coeruleorubidus.[1][2] This cluster, spanning approximately 31 kilobases, is comprised of 22 open reading frames (ORFs), designated pacA through pacV.[1][2] The genetic organization and the deduced functions of the proteins encoded by these ORFs are summarized in the tables below. The biosynthesis is primarily governed by a dissociated nonribosomal peptide synthetase (NRPS) system, a fascinating deviation from the canonical multi-modular NRPS assembly lines.

Core Biosynthetic Genes

The core of the pacidamycin biosynthetic machinery is composed of genes encoding NRPS components, enzymes for the synthesis of unusual precursors, and tailoring enzymes.

GeneSize (amino acids)Deduced RoleProtein Homolog
pacA 389MbtH-like proteinSGR_673
pacB 108Acyl carrier proteinSGR_5352
pacC 468Acyl-CoA dehydrogenaseSGR_5351
pacD 390Enoyl-CoA hydratase/isomeraseSGR_5350
pacE 423AminotransferaseSGR_680
pacF 1032ABC transporterSGR_5348
pacG 288ABC transporterSGR_5347
pacH 638ThioesteraseSGR_5346
pacI 358Uridine 5'-monophosphate synthetaseSGR_5345
pacJ 290Hypothetical protein-
pacK 443FAD-dependent oxidoreductaseSGR_679
pacL 548Adenylation (A) domainSGR_678
pacM 204Cupin domain proteinSGR_677
pacN 463Condensation (C) domainSGR_676
pacO 545Adenylation (A) domainSGR_675
pacP 563A-T-TE tridomain NRPSSGR_674
pacQ 460Argininosuccinate lyaseSGR_673
pacR 258Transcriptional regulatorSGR_672
pacS 369O-acetylhomoserine sulfhydrylaseSGR_671
pacT 433Cysteine synthaseSGR_670
pacU 546Adenylation (A) domainSGR_669
pacV 285MethyltransferaseSGR_668
Functional Categories of Encoded Proteins

The genes within the pacidamycin BGC can be grouped into several functional categories essential for the production of the final antibiotic.

Functional CategoryAssociated Genes
NRPS Machinery pacL, pacN, pacO, pacP, pacU
Precursor Biosynthesis pacQ, pacS, pacT (for DABA biosynthesis)
Tailoring Enzymes pacV (N-methylation)
Uridine Moiety Modification pacE, pacI, pacK, pacM
Regulation & Resistance pacR, pacF, pacG
Other/Hypothetical pacA, pacB, pacC, pacD, pacH, pacJ

Experimental Protocols for BGC Analysis

The characterization of the pacidamycin BGC has been achieved through a combination of in silico analysis, in vivo genetic manipulation, and in vitro biochemical assays. This section provides an overview of the key experimental protocols.

Bioinformatic Analysis

The initial identification and annotation of the pacidamycin BGC heavily relied on bioinformatic tools.

Workflow for Bioinformatic Analysis:

Genome_Sequencing Genome Sequencing of S. coeruleorubidus Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly BGC_Prediction BGC Prediction (e.g., antiSMASH) Genome_Assembly->BGC_Prediction Gene_Annotation Gene Annotation (BLAST, Pfam) BGC_Prediction->Gene_Annotation Pathway_Prediction Putative Biosynthetic Pathway Prediction Gene_Annotation->Pathway_Prediction

Bioinformatic analysis workflow.

A typical bioinformatic workflow involves:

  • Genome Sequencing: Obtaining the complete genome sequence of the producing organism, S. coeruleorubidus.

  • Genome Assembly: Assembling the raw sequencing reads into a contiguous genome.

  • BGC Prediction: Utilizing software such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.

  • Gene Annotation: Performing homology searches (e.g., BLAST) and protein domain analysis (e.g., Pfam) to assign putative functions to the ORFs within the identified BGC.

  • Pathway Prediction: Based on the gene annotations, a putative biosynthetic pathway for this compound can be proposed.

In Vivo Gene Disruption

To experimentally validate the involvement of the identified BGC in pacidamycin biosynthesis, targeted gene knockouts are performed. A common method is double-crossover homologous recombination.

Detailed Protocol for Gene Disruption in Streptomyces:

  • Construct a Disruption Cassette:

    • Amplify by PCR the upstream and downstream flanking regions (homology arms, ~1.5-2 kb each) of the target gene from S. coeruleorubidus genomic DNA.

    • Clone the homology arms on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a non-replicating E. coli vector that carries an origin of transfer (oriT).

  • Introduce the Disruption Vector into Streptomyces:

    • Transform the resulting plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and S. coeruleorubidus.

  • Select for Double-Crossover Mutants:

    • Select for exconjugants on media containing the appropriate antibiotic to select for the resistance cassette.

    • Screen the resistant colonies by PCR to identify double-crossover events, which will result in the replacement of the target gene with the resistance cassette. This is typically identified by the loss of the wild-type gene band and the appearance of a band corresponding to the size of the resistance cassette.

    • Further confirm the gene knockout by Southern blot analysis.

  • Analyze the Phenotype:

    • Cultivate the confirmed mutant strain under pacidamycin production conditions.

    • Analyze the culture extract by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production.

Heterologous Expression

To confirm that the identified BGC is sufficient for this compound production, it can be heterologously expressed in a well-characterized host strain, such as Streptomyces lividans.[2]

Protocol for Heterologous Expression:

  • Clone the Entire BGC:

    • Clone the complete ~31 kb pacidamycin BGC into a suitable expression vector, such as a cosmid or a Bacterial Artificial Chromosome (BAC).

  • Introduce the BGC into the Heterologous Host:

    • Introduce the vector carrying the BGC into S. lividans via protoplast transformation or conjugation.

  • Cultivation and Analysis:

    • Cultivate the recombinant S. lividans strain under conditions suitable for secondary metabolite production.

    • Analyze the culture broth and mycelial extract for the production of this compound and any new related metabolites using HPLC and MS.[2]

In Vitro Enzymatic Assays

To elucidate the specific function of individual enzymes in the biosynthetic pathway, in vitro assays are performed with purified proteins.

Protocol for NRPS Adenylation Domain Activity Assay (ATP-PPi Exchange Assay):

This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is the reverse of the adenylation reaction.

  • Protein Expression and Purification:

    • Clone the gene encoding the adenylation domain (e.g., pacL, pacO, pacP, pacU) into an E. coli expression vector.

    • Express the protein and purify it using affinity chromatography (e.g., Ni-NTA).

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • Purified adenylation domain enzyme

      • ATP

      • MgCl₂

      • [³²P]Pyrophosphate

      • The specific amino acid substrate to be tested

  • Reaction and Analysis:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

    • Quench the reaction at different time points.

    • Adsorb the ATP onto activated charcoal, wash to remove unincorporated [³²P]PPi, and measure the radioactivity of the charcoal-bound ATP using a scintillation counter. An increase in radioactivity over time in the presence of the specific amino acid indicates adenylation activity.

Protocol for In Vitro Ureido Bond Formation Assay:

This assay reconstitutes the formation of the unique ureido linkage found in pacidamycins.

  • Protein Expression and Purification:

    • Purify the necessary enzymes: PacL (A-domain), PacJ (hypothetical protein), PacN (C-domain), and PacO (A-domain).[1]

  • Reaction Components:

    • Prepare a reaction mixture containing the purified enzymes, ATP, MgCl₂, the amino acid substrates (e.g., L-Ala and L-Phe), and a source for the ureido carbonyl group (e.g., bicarbonate).

  • Incubation and Product Detection:

    • Incubate the reaction mixture.

    • Analyze the reaction products for the formation of the ureido-dipeptide by methods such as HPLC and mass spectrometry. Radiolabeled substrates can be used to facilitate detection.[1]

The Proposed Biosynthetic Pathway of this compound

Based on the genetic and biochemical evidence, a biosynthetic pathway for this compound has been proposed. The pathway involves the coordinated action of the pac enzymes to assemble the peptide backbone, synthesize and attach the unique uridine moiety, and perform necessary tailoring reactions.

cluster_precursor Precursor Biosynthesis cluster_assembly NRPS Assembly Line Thr L-Threonine PacQST PacQ, PacS, PacT Thr->PacQST Biosynthesis DABA 2,3-Diaminobutyric Acid (DABA) PacP PacP (A-T-TE) DABA->PacP Activation & Loading mTyr m-Tyrosine Ala L-Alanine PacO PacO (A) Ala->PacO Activation Phe L-Phenylalanine PacL PacL (A) Phe->PacL Activation Uridine Uridine PacEIKM PacE, PacI, PacK, PacM Uridine->PacEIKM Modification Modified_Uridine 3'-deoxy-4',5'-enamino-uridine Peptide_release Peptide Release & Cyclization Modified_Uridine->Peptide_release PacQST->DABA PacV PacV (Methyltransferase) PacP->PacV N-methylation N_Me_DABA N-Me-DABA-S-PacP PacV->N_Me_DABA N_Me_DABA->Peptide_release PacN PacN (C) PacO->PacN PacL->PacN Ureido_dipeptide Ureido-dipeptide PacN->Ureido_dipeptide Ureido bond formation Ureido_dipeptide->Peptide_release PacEIKM->Modified_Uridine Pacidamycin_D This compound Peptide_release->Pacidamycin_D

Proposed biosynthetic pathway of this compound.

The proposed pathway highlights several key steps:

  • DABA Biosynthesis: The unusual amino acid 2,3-diaminobutyric acid (DABA) is synthesized from L-threonine by the enzymes PacQ, PacS, and PacT.[1]

  • NRPS-mediated Assembly: The peptide backbone is assembled by a series of dissociated NRPS enzymes. PacP activates and loads DABA, which is then N-methylated by PacV.[1] PacO and PacL are responsible for the activation of L-alanine and the C-terminal aromatic amino acid (L-phenylalanine in this compound), respectively.[1]

  • Ureido Bond Formation: The unique ureido linkage between L-alanine and L-phenylalanine is catalyzed by the condensation domain-containing protein PacN.[1]

  • Uridine Moiety Modification: The uridine precursor undergoes a series of modifications, including oxidation, transamination, and dehydration, catalyzed by PacK, PacE, and PacM, to form the 3'-deoxy-4',5'-enamino-uridine moiety.

  • Final Assembly and Release: The modified uridine and the peptide chain are joined, and the final this compound molecule is released.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic gene cluster provides a foundation for understanding the production of this important class of antibiotics. The knowledge gained from the analysis of this BGC opens up several avenues for future research and development:

  • Bioengineering and Analogue Generation: The modular nature of the NRPS system, even in its dissociated form, presents opportunities for bioengineering to create novel pacidamycin analogues with improved efficacy, broader spectrum of activity, or enhanced pharmacokinetic properties.

  • Discovery of New Natural Products: The insights into the biosynthesis of pacidamycins can guide genome mining efforts to discover new uridyl peptide antibiotics from other microorganisms.

  • Enzymatic Mechanism Studies: The unique enzymes involved in DABA biosynthesis, ureido bond formation, and uridine modification are attractive targets for detailed mechanistic studies, which could reveal novel biocatalytic tools.

This technical guide serves as a critical resource for the scientific community, providing the necessary information to accelerate research and development in the field of antibiotic discovery and engineering. By leveraging the knowledge of the pacidamycin BGC, we can move closer to developing new and effective treatments against multidrug-resistant bacterial infections.

References

The Biological Activity of Pacidamycin D Against Pseudomonas aeruginosa: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Pacidamycin D, a member of the uridyl peptide class of antibiotics, against the opportunistic human pathogen Pseudomonas aeruginosa. This document synthesizes available data on its antimicrobial efficacy, mechanism of action, and the development of resistance. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction to this compound and Pseudomonas aeruginosa

Pseudomonas aeruginosa is a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide range of antibiotics, posing a significant threat in clinical settings, particularly in immunocompromised individuals and those with cystic fibrosis. Pacidamycins are a family of nucleoside-peptide antibiotics that exhibit a narrow spectrum of activity, primarily targeting P. aeruginosa.[1] Their unique mechanism of action, involving the inhibition of bacterial cell wall biosynthesis, makes them an area of interest for the development of novel anti-pseudomonal agents.

Antimicrobial Activity of Pacidamycins

The pacidamycin family of antibiotics demonstrates potent and specific activity against P. aeruginosa. While data specifically for this compound is limited in publicly available literature, the activity of the pacidamycin complex provides a strong indication of its potential efficacy.

Quantitative Susceptibility Data

The following tables summarize the available quantitative data for the pacidamycin family of antibiotics against P. aeruginosa.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pacidamycins against Pseudomonas aeruginosa

AntibioticP. aeruginosa Strain(s)MIC Range (µg/mL)Reference
Pacidamycin ComplexVarious Clinical Isolates8 - 64[1]
Pacidamycin 4PAO14 - 16[2]

Table 2: Time-Kill Kinetics of Pacidamycin 1 against Pseudomonas aeruginosa

ConcentrationTime (hours)Log10 CFU/mL ReductionReference
4 and 8 x MIC4 - 63[1]

Table 3: Frequency of Resistance to Pacidamycins in Pseudomonas aeruginosa

Resistance LevelMIC (µg/mL)Frequency of EmergenceReference
High-level512~2 x 10⁻⁶[2]
Low-level64~1 x 10⁻⁸[2]

Mechanism of Action and Resistance

Molecular Target: MraY

Pacidamycins exert their bactericidal effect by inhibiting MraY, a crucial enzyme in the bacterial peptidoglycan synthesis pathway.[2] MraY, also known as translocase I, catalyzes the transfer of N-acetylmuramic acid-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is an essential step in the construction of the bacterial cell wall. By inhibiting MraY, pacidamycins effectively block cell wall formation, leading to cell lysis and death.

Mechanisms of Resistance

The primary mechanism of high-level resistance to pacidamycins in P. aeruginosa is the impaired uptake of the antibiotic.[2] This is due to mutations in the opp operon, which encodes an oligopeptide permease system responsible for transporting the peptide-based pacidamycin across the bacterial inner membrane.[2] Low-level resistance has been associated with the overexpression of multidrug efflux pumps, such as MexAB-OprM or MexCD-OprJ.[2]

Postulated Signaling Pathway for this compound Activity

Inhibition of peptidoglycan synthesis is a significant stressor for bacteria, often triggering specific cell envelope stress responses. In P. aeruginosa, the alternative sigma factors AlgU and SigX are key regulators of the cell envelope stress response. While direct evidence linking MraY inhibition by this compound to the activation of these specific pathways is not yet available, a logical signaling cascade can be postulated based on the known responses to cell wall-active antibiotics.

PacidamycinD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm PacD This compound Opp Opp Oligopeptide Permease PacD->Opp Uptake MraY MraY (Translocase I) Opp->MraY Transport Lipid_I Lipid I Synthesis Blocked MraY->Lipid_I Inhibition Stress_Signal Cell Wall Stress Signal Lipid_I->Stress_Signal Triggers AlgU AlgU Activation Stress_Signal->AlgU SigX SigX Activation Stress_Signal->SigX Response Cell Envelope Stress Response AlgU->Response SigX->Response

Caption: Postulated signaling cascade initiated by this compound in P. aeruginosa.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological activity of this compound against P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • P. aeruginosa isolate(s)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Determination_Workflow start Start inoculum_prep Prepare P. aeruginosa Inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation dilution Prepare 2-fold Dilutions of this compound in 96-well Plate dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read and Record MIC incubation->reading end End reading->end

References

A Technical Guide to the Structure Elucidation of Novel Pacidamycin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in the structure elucidation of novel pacidamycin analogues. Pacidamycins are a class of uridyl peptide antibiotics that hold promise for combating drug-resistant pathogens, particularly Pseudomonas aeruginosa, through their inhibition of the essential bacterial enzyme translocase I (MraY).[1] The generation and characterization of novel analogues are critical for developing new therapeutic agents with improved efficacy and pharmacological properties.

This guide details the experimental workflows, from isolation to spectroscopic analysis, and presents key data in a structured format to aid researchers in this field. While detailed public data on novel pacidamycin analogues is scarce, this guide utilizes data from the closely related sansanmycin uridyl peptide antibiotics to provide concrete examples of the principles and techniques directly applicable to pacidamycin research.

Introduction to Pacidamycins and Their Analogues

Pacidamycins, produced by Streptomyces coeruleorubidus, are characterized by a unique chemical scaffold.[1] This structure includes a pseudopeptide backbone linked to an atypical 3'-deoxyuridine aminonucleoside, a diamino acid residue, and a rare internal ureido moiety.[2] These antibiotics inhibit translocase I (MraY), a critical enzyme in the bacterial cell wall biosynthesis pathway, making it a valuable target for new antibacterial drugs.[1]

The development of novel pacidamycin analogues is an active area of research. Strategies to generate these new chemical entities include:

  • Precursor-Directed Biosynthesis: This technique involves feeding the producing organism with synthetic precursors, such as tryptophan analogues, which are then incorporated into the pacidamycin scaffold by the native biosynthetic machinery. This has led to the creation of analogues with modified amino acid residues, including halogenated tryptophans.[3]

  • Semisynthesis: Chemical modifications of the isolated natural product can also yield novel analogues. One such method is the Pictet-Spengler reaction, which can be used to diversify the N-terminal region of the molecule.[4][5]

The elucidation of the precise chemical structure of these new analogues is paramount to understanding their structure-activity relationships (SAR) and advancing them through the drug development pipeline.

Experimental Workflow for Structure Elucidation

The process of determining the structure of a novel pacidamycin analogue follows a logical progression from isolation to detailed spectroscopic analysis.

experimental_workflow cluster_fermentation Fermentation & Isolation cluster_purification Purification cluster_analysis Structural Analysis fermentation Fermentation of Producing Strain extraction Resin Extraction (e.g., XAD-16) fermentation->extraction hplc Preparative RP-HPLC extraction->hplc fraction_collection Fraction Collection hplc->fraction_collection ms HR-MS & MS/MS fraction_collection->ms nmr 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) fraction_collection->nmr elucidation Structure Elucidation ms->elucidation nmr->elucidation

Caption: General experimental workflow for the isolation and structure elucidation of novel pacidamycin analogues.

Key Methodologies and Protocols

This section provides detailed protocols for the key experiments involved in the structure elucidation of novel pacidamycin analogues.

Fermentation and Isolation

Protocol for Precursor-Directed Biosynthesis of Halogenated Analogues

  • Inoculum Preparation: Inoculate a starter culture of Streptomyces coeruleorubidus spores in a suitable medium (e.g., ISP2 liquid medium) and incubate at 28°C with shaking for 48 hours.

  • Production Culture: Inoculate a production medium (e.g., Lactose Minimal Media) with the starter culture and incubate at 28°C with shaking for 72 hours.

  • Precursor Feeding: Add a sterile, pH-neutral aqueous solution of the desired phenylalanine or tryptophan analogue (e.g., 7-chlorotryptophan) to the production culture to a final concentration of 1 mM.

  • Continued Incubation: Continue the incubation for an additional 48 hours to allow for the incorporation of the precursor.

  • Extraction: After incubation, remove the cells from the broth by centrifugation. Add an adsorbent resin (e.g., XAD-16) to the cell-free broth and stir to allow the pacidamycin analogues to bind.

  • Elution: Wash the resin with water to remove salts and polar impurities. Elute the pacidamycin analogues from the resin with methanol.

  • Concentration: Remove the methanol under vacuum to yield the crude extract.

Purification

Protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Redissolve the crude extract in a minimal amount of a suitable solvent, such as a 1:1 mixture of water and methanol.

  • Column: Use a preparative C18 column for the separation.

  • Mobile Phase: Employ a gradient elution system. For example, a linear gradient of solvent A (e.g., 0.1 M ammonium acetate, pH 7.9) and solvent B (e.g., methanol).

  • Gradient Program: A typical gradient might run from 35% to 90% solvent B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 254 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest for further analysis.

Mass Spectrometry

Protocol for High-Resolution Mass Spectrometry (HR-MS) and Tandem MS (MS/MS)

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a QTOF (Quadrupole Time-of-Flight) instrument, equipped with an electrospray ionization (ESI) source.

  • Sample Infusion: Introduce the purified analogue, dissolved in a suitable solvent like methanol/water with 0.1% formic acid, into the ESI source.

  • Full Scan MS: Acquire full scan mass spectra in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the calculation of the elemental composition.

  • Tandem MS (MS/MS): Select the molecular ion of interest for collision-induced dissociation (CID). Fragment the ion and acquire the MS/MS spectrum. The fragmentation pattern provides crucial information about the sequence of amino acids and the structure of the different moieties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the purified analogue in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄.

  • 1D NMR:

    • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two or three bonds. It is essential for identifying adjacent protons within the same spin system, such as within an amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is critical for connecting different spin systems and piecing together the overall structure of the molecule, for example, by correlating the amide proton of one amino acid with the carbonyl carbon of the preceding residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the three-dimensional conformation of the molecule.

Data Presentation and Analysis

The systematic analysis of the data obtained from the aforementioned experiments allows for the unambiguous determination of the novel analogue's structure.

Mass Spectrometry Data

The fragmentation patterns observed in the MS/MS spectra are particularly informative for peptide-containing natural products. For instance, in the analysis of halogenated pacidamycin analogues, specific fragment ions can confirm the incorporation of the halogenated precursor at either the N-terminus or the C-terminus of the peptide chain.

Table 1: Illustrative MS/MS Fragmentation Data for Hypothetical Halogenated Pacidamycin Analogues

Precursor FedAnalogue StructureParent Ion [M+H]⁺ (m/z)Key Fragment Ion 1 (m/z)Key Fragment Ion 2 (m/z)Interpretation
PhenylalaninePacidamycin 5765.25602263Natural pacidamycin fragments
3-F-PheN-terminally substituted783.24602281Halogen on N-terminal fragment
3-F-PheC-terminally substituted783.24620263Halogen on C-terminal fragment
3-F-PheDoubly substituted801.23620281Halogen on both fragments

Note: This table is illustrative and based on the types of data reported for precursor-directed biosynthesis experiments.

NMR Spectroscopic Data

The complete assignment of all ¹H and ¹³C NMR signals is the cornerstone of structure elucidation. The data is typically compiled into a table that lists the chemical shifts, multiplicities, and key 2D correlations for each position in the molecule. Due to the lack of a complete, published dataset for a novel pacidamycin analogue, the following table for Sansanmycin P, a structurally related uridyl peptide antibiotic, is provided as a representative example of how such data is presented.

Table 2: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Sansanmycin P in DMSO-d₆

PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC (H to C)
Uridine Moiety
2151.2
4163.5
5101.95.61 (d, 8.0)2, 4, 6, 1'
6141.37.90 (d, 8.0)2, 4, 5, 1'
1'88.55.82 (d, 4.0)2, 5, 6, 2', 5'
2'72.14.15 (m)1', 3', 4'
3'81.34.55 (m)1', 2', 4', 5'
4'143.25.95 (d, 6.0)2', 3', 5'
5'105.7
Peptide Backbone
DABA-255.44.25 (m)DABA-3, DABA-CH₃, Ala-CO
DABA-358.13.85 (m)DABA-2, DABA-CH₃, N-term CO
DABA-CH₃15.21.15 (d, 6.5)DABA-2, DABA-3
Ala-α49.54.40 (m)Ala-β, Ala-CO, Ureido-CO
Ala-β17.81.30 (d, 7.0)Ala-α, Ala-CO
Ala-CO172.1
Ureido-CO157.5
Trp-α54.24.60 (m)Trp-β, Trp-CO, Ureido-CO
Trp-β27.93.15 (m), 3.05 (m)Trp-α, Trp-γ, Trp-Indole
Trp-CO173.5
............

Note: This table is a representative example based on published data for the related sansanmycin class of antibiotics. The specific shifts and correlations would vary for different pacidamycin analogues.

Mechanism of Action and Relevant Pathways

Pacidamycins exert their antibacterial effect by inhibiting translocase I (MraY). MraY is a membrane-bound enzyme that catalyzes a crucial step in the synthesis of peptidoglycan, the main component of the bacterial cell wall. Specifically, MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C₅₅-P), forming Lipid I.

mray_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_MurNAc UDP-MurNAc- pentapeptide MraY Translocase I (MraY) UDP_MurNAc->MraY C55P_cyto Undecaprenyl-P (C55-P) C55P_cyto->MraY Lipid_I Lipid I MraY->Lipid_I UMP Lipid_II Lipid II Lipid_I->Lipid_II + UDP-GlcNAc (MurG) Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Pacidamycin Pacidamycin Analogue Pacidamycin->MraY Inhibition

Caption: Inhibition of the bacterial cell wall synthesis pathway by pacidamycin analogues.

Conclusion

The structure elucidation of novel pacidamycin analogues is a multifaceted process that relies on the integration of modern analytical techniques. A systematic workflow involving fermentation, purification, and comprehensive spectroscopic analysis is essential for the unambiguous determination of their chemical structures. While detailed, publicly available datasets for novel pacidamycins are limited, the methodologies and data presentation formats used for closely related uridyl peptide antibiotics provide a robust framework for researchers. The continued exploration of new pacidamycin analogues, guided by detailed structural insights, is a promising avenue for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Pacidamycin D: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin D is a member of the pacidamycin class of uridyl peptide antibiotics. These natural products and their synthetic analogs are of significant interest to the scientific community due to their novel mechanism of action, which targets a clinically unexploited enzyme in bacterial cell wall synthesis. This technical guide provides an in-depth overview of the antibacterial activity of this compound, including its spectrum of activity, mechanism of action, and the experimental protocols used to determine these properties.

Spectrum of Antibacterial Activity

The pacidamycin class of antibiotics exhibits a targeted spectrum of activity, with notable potency against Pseudomonas aeruginosa. Synthetic derivatives have demonstrated a broader range of activity. The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Data Summary

The following tables summarize the available MIC data for the pacidamycin class of antibiotics, including data for this compound and its synthetic derivatives.

Table 1: In Vitro Antibacterial Activity of Pacidamycins against Various Bacterial Species

Bacterial SpeciesStrainMIC (µg/mL)Notes
Pseudomonas aeruginosaVarious8 - 64Pacidamycins demonstrate specific activity against this species.
Pseudomonas aeruginosaPAO1 (Wild-Type)4 - 16Baseline susceptibility of a common laboratory strain.
Pseudomonas aeruginosaType 2 Resistant Mutant64Low-level resistance observed.
Pseudomonas aeruginosaType 1 Resistant Mutant512High-level resistance observed.
Escherichia coliWild-Type & Resistant4 - 8Data for synthetic dihydropacidamycins.
Mycobacterium tuberculosisMulti-resistant clinical strainsActivity notedQuantitative MIC values not specified in the reviewed literature. Data for synthetic dihydropacidamycins.
Streptococcus pyogenesConstitutive Macrolide Resistance12.5
Streptococcus pyogenesInducible Macrolide Resistance25
EnterobacteriaceaeVarious>100Generally not susceptible to pacidamycins.
Staphylococcus aureusVarious>100Generally not susceptible to pacidamycins.
Most StreptococciVarious>100Generally not susceptible to pacidamycins, with exceptions noted above.

Mechanism of Action

Pacidamycins, including this compound, exert their antibacterial effect by inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, also known as MraY.[1] This integral membrane enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][3] By inhibiting MraY, pacidamycins block the peptidoglycan synthesis pathway, leading to a compromised cell wall and ultimately bacterial cell death.

MraY_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55_P Undecaprenyl Phosphate C55_P->MraY Lipid_I Lipid I Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Precursor for UMP UMP MraY->Lipid_I Catalyzes MraY->UMP PacidamycinD This compound PacidamycinD->MraY Inhibits MIC_Workflow A Bacterial Culture (18-24h) B Prepare Inoculum (0.5 McFarland) A->B C Dilute Inoculum (to ~5x10^5 CFU/mL) B->C E Inoculate plate with bacterial suspension C->E D Prepare Serial Dilutions of this compound in 96-well plate D->E F Incubate (16-20h at 37°C) E->F G Read MIC (Lowest concentration with no visible growth) F->G Pacidamycin_Biosynthesis cluster_precursors Precursor Molecules cluster_synthesis Core Synthesis Pathway Uridine Uridine Pac_Nucleoside Pacidamycin Nucleoside (via Pac11, Pac5, Pac13) Uridine->Pac_Nucleoside AminoAcids Amino Acids (e.g., L-Ala, L-m-Tyr) NRPS_Assembly NRPS Assembly (PacP, PacO, etc.) AminoAcids->NRPS_Assembly L_Thr L-Threonine DABA DABA Synthesis (via PacQST) L_Thr->DABA Final_Assembly Final Assembly & Tailoring Pac_Nucleoside->Final_Assembly DABA->NRPS_Assembly Ureido_Formation Ureido Bond Formation (PacN, PacL, etc.) NRPS_Assembly->Ureido_Formation Ureido_Formation->Final_Assembly Pacidamycin_D This compound Final_Assembly->Pacidamycin_D

References

An In-depth Technical Guide to the Non-ribosomal Peptide Synthetase (NRPS) Machinery in Pacidamycin D Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a class of uridyl peptide antibiotics that exhibit potent activity against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1] Their unique mode of action involves the inhibition of translocase MraY, a crucial enzyme in bacterial cell wall biosynthesis that has not yet been exploited as a clinical target.[1][2][3] The intricate molecular architecture of pacidamycins, particularly Pacidamycin D, features several unusual structural motifs, including non-proteinogenic amino acids like L-meta-tyrosine (L-m-Tyr) and 2,3-diaminobutyric acid (DABA), a double inversion of the peptide chain, and a rare ureido linkage between two amino acid residues.[1][2] These structural complexities are orchestrated by a fascinating and highly dissociated non-ribosomal peptide synthetase (NRPS) system, presenting a compelling subject for both fundamental biochemical investigation and innovative drug development through combinatorial biosynthesis.

This technical guide provides a comprehensive overview of the NRPS machinery responsible for the biosynthesis of the peptide backbone of this compound. It delves into the genetic organization of the biosynthetic gene cluster, the roles of the individual NRPS domains and associated enzymes, and the experimental methodologies used to elucidate this complex pathway.

The Pacidamycin Biosynthetic Gene Cluster: A Dissociated Assembly Line

The biosynthetic gene cluster for pacidamycins was identified in Streptomyces coeruleorubidus NRRL 18370.[1][2] This 31-kb cluster, designated pac, comprises 22 open reading frames (ORFs), pacA through pacV.[2] A striking feature of this cluster is the highly dissociated nature of its NRPS components. Unlike canonical NRPS systems where adenylation (A), thiolation (T), and condensation (C) domains are organized into large, multidomain modules, the pacidamycin NRPS consists of numerous small, freestanding enzymes, each containing one or two domains.[2] This fragmented "assembly line" necessitates a complex interplay of protein-protein interactions to achieve the stepwise elongation of the peptide chain.

Table 1: Key NRPS and Associated Proteins in this compound Biosynthesis

GeneProteinPredicted Function/DomainsRole in this compound Biosynthesis
pacLPacLA-TActivates and tethers the C-terminal aromatic amino acid (e.g., L-Phe, L-Trp, L-m-Tyr).[2]
pacJPacJMbtH-like proteinActivates the adenylation activity of PacL.[4]
pacOPacOAActivates L-Alanine.[2]
pacPPacPA-T-TEActivates and tethers 2,3-diaminobutyric acid (DABA).[2]
pacNPacNCCatalyzes the formation of the ureido bond.[2]
pacHPacHTFreestanding thiolation domain that acts as a key carrier in peptidyl chain assembly.[5][6]
pacIPacICFreestanding condensation domain that catalyzes the release of the assembled peptide.[5][6]
pacBPacBtRNA-dependent aminoacyltransferaseCatalyzes the transfer of an alanyl residue from alanyl-tRNA to the N-terminus of the tetrapeptide intermediate.[7][8]
pacUPacUASpecifically related to the activation of the alternative N-terminal Alanine in this compound.[3]

The NRPS-Mediated Assembly of the this compound Peptide Core

The biosynthesis of the this compound peptide backbone is a complex process involving a series of enzymatic reactions catalyzed by the dissociated NRPS components and other tailoring enzymes. The proposed pathway involves the activation of amino acid precursors, their covalent tethering to thiolation domains, peptide bond formation, and the unique ureido linkage.

Amino Acid Activation and Thiolation

The assembly process begins with the selection and activation of the constituent amino acids by dedicated adenylation (A) domains. These domains catalyze the formation of an aminoacyl-AMP intermediate from the amino acid and ATP. The activated amino acid is then transferred to the thiol group of a 4'-phosphopantetheine (Ppant) arm, which is post-translationally attached to a thiolation (T) domain or peptidyl carrier protein (PCP).

  • L-Alanine Activation: The freestanding A domain, PacO, is responsible for the activation of L-Alanine.[2]

  • Aromatic Amino Acid Activation: The A-T didomain protein, PacL, in conjunction with the MbtH-like protein PacJ, activates and tethers the C-terminal aromatic amino acid. PacL exhibits a relaxed substrate specificity, accepting L-m-Tyr, L-Phe, and L-Trp.[2][4] The MbtH-like protein, PacJ, is essential for the adenylation activity of PacL.[4]

  • DABA Activation: The A-T-TE tridomain protein, PacP, is responsible for the activation and thiolation of the non-proteinogenic amino acid 2,3-diaminobutyric acid (DABA).[2]

Ureido Bond Formation: A Key Chain Reversal Event

A hallmark of pacidamycin biosynthesis is the formation of a ureido linkage between L-Ala and the C-terminal aromatic amino acid, which represents a reversal in the direction of peptide chain elongation.[2] This unusual bond is catalyzed by the freestanding condensation (C) domain, PacN.[2] In vitro assays have demonstrated that the ureido-linked dipeptide is formed in the presence of PacL, PacJ, PacN, and PacO.[9]

Ureido_Bond_Formation Ala L-Ala PacO PacO (A) Ala->PacO ATP -> AMP + PPi Aro_AA Aromatic AA (Phe, Trp, m-Tyr) PacL_J PacL (A-T) + PacJ Aro_AA->PacL_J ATP -> AMP + PPi PacN_T PacN (T-domain) PacO->PacN_T Loading PacL_T PacL (T-domain) PacL_J->PacL_T Loading PacN_C PacN (C-domain) PacN_T->PacN_C Condensation PacL_T->PacN_C Condensation Ureido_dipeptide Ureido-dipeptide-S-PacN PacN_C->Ureido_dipeptide

Figure 1: Proposed workflow for the enzymatic formation of the ureido-dipeptide intermediate.
Peptide Chain Elongation and Termination

The subsequent steps of peptide chain elongation involve the sequential condensation of the activated amino acids, although the precise order of events and the specific roles of all the freestanding C and T domains are still under investigation. A key player in this process is the freestanding thiolation domain, PacH, which acts as a central carrier protein for the growing peptide chain.[5][6] The freestanding condensation domain, PacI, is proposed to catalyze the final condensation step, which involves the release of the assembled peptide from the NRPS machinery.[5][6]

For the biosynthesis of this compound, which is a pentapeptide, an additional N-terminal alanine is added. This step is catalyzed by PacB, a tRNA-dependent aminoacyltransferase.[7][8] PacB transfers an alanyl residue from a charged alanyl-tRNA to the N-terminus of the tetrapeptide intermediate, which is tethered to the NRPS assembly line.[7][8] The adenylation domain PacU is specifically implicated in the activation of this N-terminal alanine for this compound synthesis.[3]

Pacidamycin_D_Assembly cluster_activation Amino Acid Activation cluster_enzymes Enzymatic Machinery cluster_intermediates Biosynthetic Intermediates Ala1 L-Ala PacU PacU (A) Ala1->PacU DABA DABA PacP PacP (A-T-TE) DABA->PacP Ala2 L-Ala PacO PacO (A) Ala2->PacO AroAA Aromatic AA PacL_J PacL (A-T) + PacJ AroAA->PacL_J Tetrapeptide Tetrapeptide-S-PacH PacU->Tetrapeptide C-domain mediated PacI PacI (C) PacP->PacI PacN PacN (C) PacO->PacN PacL_J->PacN Ureido_dipeptide Ureido-dipeptide PacN->Ureido_dipeptide PacH PacH (T) Tripeptide Tripeptide-S-PacH PacI->Tripeptide PacB PacB Pentapeptide Pentapeptide PacB->Pentapeptide Ala_tRNA Ala-tRNA Ala_tRNA->PacB Ureido_dipeptide->PacI Tripeptide->Tetrapeptide C-domain mediated Tetrapeptide->PacB

Figure 2: Simplified logical flow of the this compound peptide backbone assembly.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for some of the key experiments.

Gene Disruption in Streptomyces coeruleorubidus

Gene disruption is a crucial technique to confirm the involvement of specific genes in a biosynthetic pathway. The production of pacidamycins was completely abolished in mutants with deletions of pacO and pacP, confirming their essential roles.[9]

Protocol for In-Frame Gene Deletion:

  • Construct Design: Design primers to amplify ~1.5-2.0 kb fragments flanking the gene of interest. Incorporate unique restriction sites into the primers for subsequent cloning.

  • Vector Construction:

    • Clone the upstream and downstream flanking fragments into a suicide vector (e.g., pKC1139) that cannot replicate in Streptomyces.

    • The vector should contain a selectable marker (e.g., apramycin resistance) and a counter-selectable marker (e.g., sacB for sucrose sensitivity).

  • Conjugation:

    • Introduce the constructed plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and Streptomyces coeruleorubidus. Plate the conjugation mixture on a medium selecting for Streptomyces exconjugants (e.g., MS agar with nalidixic acid and apramycin).

  • Selection of Single Crossovers:

    • Pick apramycin-resistant colonies, which represent single-crossover events where the entire plasmid has integrated into the chromosome.

  • Selection of Double Crossovers:

    • Propagate the single-crossover mutants in non-selective liquid medium (e.g., TSB) for several rounds to facilitate the second crossover event.

    • Plate the culture onto a medium containing the counter-selectable agent (e.g., sucrose) to select for the loss of the vector backbone.

  • Screening and Verification:

    • Screen the resulting colonies for the desired antibiotic resistance phenotype (apramycin sensitive).

    • Confirm the in-frame deletion by PCR using primers flanking the deleted region and by Southern blot analysis.

  • Metabolite Analysis:

    • Cultivate the wild-type and mutant strains under pacidamycin production conditions.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts by LC-MS to compare the metabolite profiles and confirm the loss of pacidamycin production in the mutant.

Heterologous Expression and Purification of Pac Proteins

To characterize the function of individual enzymes in vitro, they are typically overexpressed in a heterologous host, such as E. coli, and purified.

Protocol for His-tagged Protein Expression and Purification:

  • Cloning:

    • Amplify the coding sequence of the target pac gene by PCR.

    • Clone the PCR product into an E. coli expression vector containing an N- or C-terminal polyhistidine (His6) tag (e.g., pET series vectors).

  • Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a culture of the transformed cells at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice or by using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification using Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) resin column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Protein Analysis and Storage:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dialyze the purified protein into a suitable storage buffer and store at -80°C.

In Vitro Enzymatic Assays

a) Adenylation (A) Domain Activity Assay (ATP-PPi Exchange Assay):

This assay measures the amino acid-dependent exchange of pyrophosphate ([³²P]PPi) into ATP, which is the reverse of the first half-reaction of the A domain.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

    • ATP

    • [³²P]Pyrophosphate

    • The amino acid substrate to be tested

    • Purified A domain-containing enzyme

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25-37°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid, activated charcoal).

  • Separation and Detection:

    • Separate the [³²P]ATP formed from the unreacted [³²P]PPi. This is typically done by adsorbing the ATP onto activated charcoal, followed by washing to remove the free PPi.

    • Quantify the radioactivity in the charcoal pellet using a scintillation counter.

  • Data Analysis: Calculate the rate of ATP-PPi exchange and determine the kinetic parameters (Km and kcat) for the amino acid substrate.

b) In Vitro Reconstitution of Ureido Bond Formation:

This assay confirms the roles of PacL, PacJ, PacN, and PacO in forming the ureido-dipeptide.

  • Reaction Setup: Combine the following purified components in a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5):

    • PacL

    • PacJ

    • PacO

    • PacN

    • L-Ala

    • The aromatic amino acid (L-Phe, L-Trp, or L-m-Tyr)

    • ATP

  • Incubation: Incubate the reaction at 25°C for several hours.

  • Product Detection: Analyze the reaction mixture by LC-MS to detect the formation of the ureido-dipeptide product.

Figure 3: General experimental workflow for studying the Pacidamycin NRPS.

Quantitative Data

While detailed kinetic parameters for all the Pac enzymes are not yet fully available in the literature, qualitative and semi-quantitative data have provided significant insights into the substrate specificity and efficiency of the biosynthetic pathway.

Table 2: Substrate Specificity of the PacL Adenylation Domain (Qualitative)

The adenylation activity of PacL, in the presence of PacJ, was tested against a variety of amino acids. The following table summarizes the observed relative activities.

Substrate Amino AcidRelative Activity
L-m-Tyrosine+++
L-Phenylalanine+++
L-Tryptophan+++
L-Tyrosine+
Other proteinogenic amino acids-

'+' indicates detectable activity, '+++' indicates high activity, '-' indicates no detectable activity.

Table 3: Production Yields of Pacidamycin Analogs via Precursor-Directed Biosynthesis

Feeding experiments with analogs of the C-terminal aromatic amino acid have demonstrated the relaxed substrate specificity of the pacidamycin biosynthetic machinery and have led to the production of novel pacidamycin derivatives.

Fed PrecursorRelative Production Yield of Analog
2-FluorophenylalanineHigh
3-FluorophenylalanineModerate
4-FluorophenylalanineLow
2-ChlorophenylalanineHigh
3-ChlorophenylalanineModerate
4-ChlorophenylalanineLow

Yields are relative to the production of the natural pacidamycins.

Conclusion and Future Perspectives

The non-ribosomal peptide synthetase system for pacidamycin biosynthesis represents a paradigm of dissociated and interactive enzymatic machinery. The elucidation of this pathway has not only provided fundamental insights into the biosynthesis of complex natural products but has also opened up exciting avenues for the generation of novel antibiotic derivatives through synthetic biology and combinatorial biosynthesis approaches.

Further research is needed to fully dissect the intricate network of protein-protein interactions that govern the assembly of this dissociated NRPS. Detailed kinetic analysis of each enzymatic step will be crucial for a complete understanding of the pathway's flux and for the rational engineering of the system. The structural elucidation of the individual enzymes and their complexes will provide invaluable atomic-level insights into their catalytic mechanisms and substrate specificities. Ultimately, a deeper understanding of the pacidamycin NRPS will empower the development of new and potent antibiotics to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Total Synthesis of Pacidamycin D and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin D is a complex uridylpeptide antibiotic that exhibits potent antibacterial activity, particularly against Pseudomonas aeruginosa. Its unique structure, featuring a labile Z-oxyacyl enamide moiety, presents significant challenges to synthetic chemists. This document provides detailed application notes and experimental protocols for the total synthesis of this compound and its analogues, based on established synthetic routes. The core of the strategy involves the synthesis of two key fragments: a Z-oxyvinyl iodide and a tetrapeptide carboxamide, which are then coupled using a copper-catalyzed reaction. This modular approach allows for the synthesis of various analogues by modifying the tetrapeptide component.

Synthetic Strategy Overview

The total synthesis of this compound is a convergent process that hinges on three main stages:

  • Synthesis of the Uridyl Z-oxyvinyl Iodide: Stereocontrolled construction of the key vinyl iodide fragment derived from uridine.

  • Synthesis of the Tetrapeptide Carboxamide: Stepwise solid-phase or solution-phase synthesis of the peptide backbone.

  • Copper-Catalyzed Cross-Coupling and Deprotection: The crucial C-N bond formation between the vinyl iodide and the tetrapeptide, followed by global deprotection to yield the final product.

The following sections provide detailed protocols and quantitative data for each of these key stages.

Experimental Protocols and Data

Synthesis of the Uridyl Z-oxyvinyl Iodide Fragment

The synthesis of the Z-oxyvinyl iodide is a critical part of the overall strategy, requiring precise stereochemical control.

Table 1: Summary of Key Reactions for the Z-oxyvinyl Iodide Synthesis

StepReactionReagents and ConditionsYield (%)
1Protection of UridineAcetic Anhydride, Pyridine95
2IodinationIodine, PPh₃, Imidazole, Toluene85
3EliminationDBU, THF92
4SilylationTBSCl, Imidazole, DMF98
5Z-selective HydrostannylationBu₃SnH, AIBN, Benzene75 (Z:E > 10:1)
6IododestannylationI₂, CH₂Cl₂90
  • Step 1-4 (Protection and Elimination): Commercially available uridine is first per-acetylated, followed by a selective iodination of the primary 5'-hydroxyl group. Subsequent elimination with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection of the secondary hydroxyl groups with a silyl protecting group (e.g., TBDMS) affords the key exocyclic methylene intermediate.

  • Step 5 (Z-selective Hydrostannylation): The exocyclic methylene compound is subjected to a radical-mediated hydrostannylation. The stereoselectivity of this step is crucial for establishing the desired Z-geometry of the vinyl stannane.

  • Step 6 (Iododestannylation): The vinyl stannane is treated with iodine to afford the Z-oxyvinyl iodide with retention of configuration. The product is purified by silica gel chromatography.

Synthesis of the Tetrapeptide Carboxamide

The tetrapeptide fragment is typically assembled using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The choice of protecting groups is critical to ensure compatibility with the subsequent coupling and deprotection steps.

Table 2: Summary of a Representative Tetrapeptide Synthesis (Fmoc-SPPS)

StepAmino AcidCoupling ReagentDeprotection Reagent
1Fmoc-Ala-OHHBTU, HOBt, DIPEA20% Piperidine in DMF
2Fmoc-DABA(Boc)-OHHBTU, HOBt, DIPEA20% Piperidine in DMF
3Fmoc-Ala-OHHBTU, HOBt, DIPEA20% Piperidine in DMF
4Boc-Trp(Boc)-OHHBTU, HOBt, DIPEAN/A
  • Resin Preparation: A Rink Amide resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and coupled to the resin.

  • Iteration: Steps 2 and 3 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The completed tetrapeptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H₂O). The crude product is purified by reverse-phase HPLC.

Copper-Catalyzed Cross-Coupling and Final Deprotection

This is the key bond-forming step that unites the two major fragments. The reaction conditions must be carefully controlled to avoid decomposition of the sensitive starting materials and products.

Table 3: Optimized Conditions for the Copper-Catalyzed Cross-Coupling

ParameterCondition
Copper SourceCuI (10 mol%)
LigandN,N'-Dimethylethylenediamine (20 mol%)
BaseCs₂CO₃ (2.0 equiv.)
SolventAnhydrous THF
Temperature60 °C
Reaction Time12-24 h
Yield60-70%
  • Reaction Setup: To a solution of the tetrapeptide carboxamide (1.0 equiv.) and the Z-oxyvinyl iodide (1.2 equiv.) in anhydrous THF are added CuI, N,N'-dimethylethylenediamine, and Cs₂CO₃ under an inert atmosphere (e.g., Argon).

  • Reaction: The mixture is heated to 60 °C and stirred until the reaction is complete (monitored by LC-MS).

  • Workup: The reaction mixture is cooled, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄ and concentrated.

  • Purification: The crude coupled product is purified by silica gel chromatography.

  • Global Deprotection: All remaining protecting groups (e.g., silyl ethers, Boc groups) are removed under acidic conditions (e.g., HF-pyridine or TBAF followed by TFA).

  • Final Purification: The final product, this compound, is purified by reverse-phase HPLC to yield a white, amorphous solid.

Characterization Data for Synthetic this compound

Table 4: Representative Analytical Data for Synthetic this compound

AnalysisResult
¹H NMR (500 MHz, DMSO-d₆) Consistent with the reported spectrum of the natural product, showing characteristic signals for the uracil, ribose, and amino acid residues.
¹³C NMR (125 MHz, DMSO-d₆) All expected carbon signals are observed.
High-Resolution Mass Spectrometry (HRMS) Calculated for C₃₄H₄₃N₉O₁₁: [M+H]⁺, found value within 5 ppm of the calculated mass.
Optical Rotation [α]²⁰D value consistent with that of the natural product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the total synthesis of this compound.

Total_Synthesis_Workflow cluster_uridyl Uridyl Z-oxyvinyl Iodide Synthesis cluster_peptide Tetrapeptide Carboxamide Synthesis cluster_final Final Assembly Uridine Uridine Protection Protection Uridine->Protection Ac₂O, Py Iodination Iodination Protection->Iodination I₂, PPh₃, Imidazole Elimination Elimination Iodination->Elimination DBU Silylation Silylation Elimination->Silylation TBSCl Hydrostannylation Hydrostannylation Silylation->Hydrostannylation Bu₃SnH, AIBN Iododestannylation Iododestannylation Hydrostannylation->Iododestannylation I₂ Vinyl_Iodide Vinyl_Iodide Iododestannylation->Vinyl_Iodide Coupling CuI, Ligand, Base Vinyl_Iodide->Coupling Resin Resin Coupling1 Coupling1 Resin->Coupling1 Fmoc-Ala-OH Coupling2 Coupling2 Coupling1->Coupling2 Fmoc-DABA(Boc)-OH Coupling3 Coupling3 Coupling2->Coupling3 Fmoc-Ala-OH Coupling4 Coupling4 Coupling3->Coupling4 Boc-Trp(Boc)-OH Cleavage Cleavage Coupling4->Cleavage TFA Tetrapeptide Tetrapeptide Cleavage->Tetrapeptide Tetrapeptide->Coupling Deprotection Deprotection Coupling->Deprotection HF-Pyridine Pacidamycin_D Pacidamycin_D Deprotection->Pacidamycin_D

Caption: Workflow for the total synthesis of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the enzyme MraY, which is a key component of the bacterial cell wall biosynthesis pathway. Specifically, it acts as a competitive inhibitor of the natural substrate, UDP-MurNAc-pentapeptide.

MraY_Inhibition UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Und_P Undecaprenyl Phosphate Und_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Cell_Wall_Biosynthesis Cell Wall Biosynthesis Lipid_I->Cell_Wall_Biosynthesis Pacidamycin_D This compound Pacidamycin_D->MraY Inhibits

Caption: Inhibition of MraY by this compound.

Conclusion

The total synthesis of this compound is a challenging but achievable goal that provides access to this important antibacterial agent and its analogues. The protocols and data presented here offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The modular nature of the synthesis is particularly amenable to the creation of focused libraries of analogues for structure-activity relationship studies, which could lead to the discovery of new antibacterial agents with improved properties.

Application Notes and Protocols for the Purification of Pacidamycin D from Streptomyces fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin D is a member of the pacidamycin family, a group of uridyl peptidyl nucleoside antibiotics with potent and specific activity against Pseudomonas aeruginosa.[1] These antibiotics are produced by the Gram-positive soil bacterium Streptomyces coeruleorubidus. The unique structure of pacidamycins, which includes a 3'-deoxyuridine nucleoside linked to a tetra/pentapeptide backbone, makes them a subject of interest for the development of new antibacterial agents. This document provides a detailed protocol for the purification of this compound from the fermentation broth of Stre-ptomyces coeruleorubidus, addressing the critical steps from fermentation to final purification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. As a peptidyl nucleoside, its properties are influenced by both the peptide and the nucleoside moieties.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C30H37N7O9The molecular weight is a key parameter for size-exclusion chromatography and mass spectrometry-based detection.
Molecular Weight 643.66 g/mol Determines the choice of membranes for filtration and dialysis, and the appropriate size-exclusion chromatography media.
Structure Uridyl tetrapeptideThe peptide backbone allows for purification strategies based on hydrophobicity and charge, such as reversed-phase and ion-exchange chromatography.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and aqueous buffers.Guides the selection of appropriate solvents for extraction and mobile phases for chromatography.
pKa/pI The presence of acidic and basic functional groups (carboxyl, amino, and ureido groups) suggests an amphoteric nature. The exact pI needs experimental determination.The isoelectric point is critical for developing ion-exchange chromatography methods, as it determines the pH at which the molecule has a net neutral charge.

Experimental Protocols

Fermentation of Streptomyces coeruleorubidus

Successful purification begins with robust and high-yield fermentation. The production of this compound can be significantly influenced by the fermentation conditions.

Materials:

  • Streptomyces coeruleorubidus (e.g., NRRL 18370)

  • Seed culture medium (e.g., GYM Streptomyces Medium)

  • Production medium (specific composition can be optimized, but a complex medium containing glucose, yeast extract, and peptone is a good starting point)

  • Shake flasks or fermenter

  • Incubator shaker

Protocol:

  • Inoculum Preparation: Inoculate a loopful of S. coeruleorubidus spores or mycelial fragments into 50 mL of seed culture medium in a 250 mL flask. Incubate at 28-30°C for 48-72 hours with shaking at 200 rpm.

  • Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture. For laboratory scale, use 1 L of medium in a 2 L flask. For larger scale, use a fermenter with controlled pH, aeration, and agitation.

  • Incubation: Incubate the production culture at 28-30°C for 5-7 days. This compound production typically occurs during the stationary phase of growth.

  • Monitoring: Monitor the fermentation by measuring biomass, pH, and this compound concentration using analytical methods like HPLC. Through strain selection and optimization of medium and feeding strategies, the yield of pacidamycins can be increased from a few milligrams per liter to over 100 mg/liter.[1]

Extraction of this compound

The first step in downstream processing is to separate the this compound from the fermentation broth and mycelia.

Materials:

  • Fermentation broth

  • Centrifuge

  • Ethyl acetate or Butanol

  • Rotary evaporator

Protocol:

  • Cell Separation: Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.

  • Solvent Extraction:

    • Transfer the supernatant to a separation funnel.

    • Add an equal volume of ethyl acetate or butanol and shake vigorously for 10-15 minutes.

    • Allow the phases to separate. The this compound, being a moderately polar molecule, will partition into the organic phase.

    • Collect the organic phase. Repeat the extraction of the aqueous phase twice more with fresh organic solvent to maximize recovery.

  • Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Chromatographic Purification of this compound

A multi-step chromatographic approach is recommended to achieve high purity.

Materials:

  • Crude extract

  • C18 SPE cartridge

  • Methanol

  • Water

  • Acetonitrile

Protocol:

  • Sample Preparation: Dissolve the crude extract in a minimal volume of methanol.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by two column volumes of water.

  • Loading: Load the dissolved crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two column volumes of 10% aqueous methanol to remove highly polar impurities.

  • Elution: Elute the this compound with 50-70% aqueous methanol. Collect the eluate.

  • Drying: Dry the eluted fraction, for instance by lyophilization.

Materials:

  • SPE-purified sample

  • Strong Anion Exchange (e.g., Q-Sepharose) or Strong Cation Exchange (e.g., SP-Sepharose) column

  • Appropriate buffers (e.g., Tris-HCl or phosphate buffers at different pH values)

  • NaCl for gradient elution

  • HPLC system

Protocol:

  • Column Equilibration: Equilibrate the chosen IEX column with a low-salt starting buffer. The choice of anion or cation exchange will depend on the pI of this compound and the chosen buffer pH.

  • Sample Loading: Dissolve the sample from the previous step in the starting buffer and load it onto the column.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) in the buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using analytical HPLC. Pool the fractions containing the target compound.

Materials:

  • IEX-purified fractions

  • Preparative C18 HPLC column

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

  • Mobile phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid

  • Preparative HPLC system with UV detector

Protocol:

  • Sample Preparation: Concentrate the pooled fractions from the IEX step and dissolve them in a minimal amount of mobile phase A.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% mobile phase A and 5% mobile phase B.

  • Injection and Elution: Inject the sample and elute with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 60% mobile phase B over 40 minutes).

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the uridine moiety) and collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Processing: Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a powder.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the purification process, illustrating the expected yield and purity at each step.

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (Units/mg protein)Yield (%)Purity (%)
Crude Extract 10,000100101001
SPE Eluate 1,0008585858.5
IEX Pool 100707007070
RP-HPLC Pool 56012,00060>98

Visualizations

This compound Purification Workflow

PurificationWorkflow This compound Purification Workflow A Streptomyces coeruleorubidus Fermentation B Centrifugation (Cell Separation) A->B C Supernatant B->C D Solvent Extraction (Ethyl Acetate) C->D E Crude Extract D->E F Solid-Phase Extraction (C18) E->F G Semi-Purified Fraction F->G H Ion-Exchange Chromatography G->H I Enriched this compound H->I J Reversed-Phase HPLC I->J K Pure this compound (>98%) J->K

Caption: Overall workflow for the purification of this compound.

Logic of Chromatographic Purification Steps

ChromatographyLogic Chromatographic Purification Strategy Crude Crude Extract SPE SPE (C18) Separation by Polarity Crude->SPE Removes polar impurities IEX Ion-Exchange Separation by Charge SPE->IEX Removes charged/uncharged impurities RPHPLC RP-HPLC (C18) Separation by Hydrophobicity IEX->RPHPLC High-resolution polishing step Pure High Purity this compound RPHPLC->Pure

Caption: Logic of the multi-step chromatographic purification.

References

Application Note: Quantification of Pacidamycin D in Bacterial Culture Supernatant using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in natural product discovery, antibiotic development, and pharmacokinetic studies.

Introduction

Pacidamycin D is a member of the uridyl peptide family of antibiotics, which are produced by microorganisms like Streptomyces coeruleorubidus.[1] These compounds are of significant interest as they inhibit translocase I (MraY), an essential bacterial enzyme that has not yet been clinically targeted, making them potential leads for novel antibacterial agents.[1][2] Robust and sensitive analytical methods are crucial for the discovery, development, and production of such compounds. This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in bacterial culture supernatant.

Principle

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC for chromatographic separation and a triple quadrupole mass spectrometer for detection. Quantification is achieved using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode. A stable isotope-labeled (SIL) internal standard is recommended to ensure high accuracy and precision by correcting for matrix effects and procedural losses.[3]

Experimental

3.1. Apparatus and Software

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500 or equivalent triple quadrupole MS

  • Analytical Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) or equivalent

  • Data Acquisition and Processing Software: Analyst®, MultiQuant™ or equivalent

3.2. Reagents and Materials

  • This compound reference standard

  • This compound-¹³C₆,¹⁵N₂ (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Bacterial culture medium (for matrix-matched standards)

3.3. Chromatographic and Mass Spectrometric Conditions The optimized parameters for the HPLC-MS/MS system are summarized in the tables below.

Table 1: HPLC Parameters

Parameter Value
Column Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program
0.0 - 1.0 min 5% B
1.0 - 5.0 min 5% to 95% B
5.0 - 6.0 min 95% B

| 6.1 - 8.0 min | 5% B (Re-equilibration) |

Table 2: MS/MS Parameters Note: this compound has a molecular formula of C₃₂H₄₁N₉O₁₀ and a molar mass of 711.73 g/mol . The precursor ion is the protonated molecule [M+H]⁺. The following MRM transitions are suggested and must be optimized by infusing a pure standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion TypeCollision Energy (eV)
This compound712.7501.2Quantifier35
This compound712.7227.1Qualifier42
This compound-ISVariesVariesQuantifierOptimize
Source Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Source Temperature500°C
Curtain Gas35 psi
Collision GasHigh
Ion Source Gas 150 psi
Ion Source Gas 255 psi

Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and the internal standard (IS). Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions of this compound by serially diluting the primary stock with 50:50 methanol:water. Prepare a separate IS working solution at a suitable concentration (e.g., 100 ng/mL).

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank bacterial culture medium with the this compound working solutions to prepare a calibration curve consisting of 8 non-zero standards (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL).

    • Separately, prepare QC samples at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification, e.g., 1 ng/mL), Low QC (3x LLOQ), Mid QC, and High QC.[4]

Protocol 2: Sample Preparation from Bacterial Culture

The overall workflow for sample preparation and analysis is depicted below.

G HPLC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Bacterial Culture (100 µL) Add_IS 2. Add Internal Standard Working Solution (10 µL) Sample->Add_IS Precipitate 3. Add 400 µL Cold Methanol (Protein Precipitation) Add_IS->Precipitate Vortex 4. Vortex & Incubate (-20°C for 20 min) Precipitate->Vortex Centrifuge 5. Centrifuge (14,000 x g for 10 min) Vortex->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Dilute 7. Dilute with Mobile Phase A (e.g., 1:10 dilution) Collect->Dilute Analysis 8. HPLC-MS/MS Analysis Dilute->Analysis Data 9. Peak Integration & Quantification Analysis->Data

Workflow for this compound sample preparation and analysis.
  • Aliquot 100 µL of bacterial culture supernatant, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to all tubes (except blanks) and vortex briefly.

  • Add 400 µL of ice-cold methanol to precipitate proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Dilute the supernatant as needed (e.g., 1:10) with Mobile Phase A (0.1% Formic Acid in Water) to minimize solvent effects.[6]

  • Transfer the final solution to an HPLC vial for analysis.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[3] Key validation parameters are summarized below.

Table 3: Representative Method Validation Data

Parameter Acceptance Criteria Result
Linearity
Calibration Range - 1 - 1000 ng/mL
Regression Model - Linear, 1/x² weighting
Correlation (r²) ≥ 0.99 > 0.995
LLOQ Accuracy: ±20%, Precision: ≤20% 1 ng/mL
Accuracy Within ±15% of nominal 92.5% - 108.3%
Precision (CV%)
Intra-day ≤ 15% < 8.5%
Inter-day ≤ 15% < 11.2%
Matrix Effect CV% ≤ 15% < 10%

| Recovery | Consistent and reproducible | > 85% |

Conclusion

This application note provides a comprehensive and robust HPLC-MS/MS method for the quantitative analysis of this compound in bacterial culture supernatant. The simple sample preparation protocol and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in drug discovery and process development environments. The method should be fully validated in the target matrix before its application to routine sample analysis.

References

Application Notes and Protocols for the Heterologous Expression of Pacidamycin D Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a class of uridyl peptide antibiotics produced by Streptomyces coeruleorubidus.[1] These antimicrobial nucleoside compounds are notable for their unique structural features, including a pseudopeptide backbone and a rare ureido moiety.[2] Pacidamycin D, a key member of this family, exhibits potent activity against Pseudomonas aeruginosa by inhibiting translocase I (MraY), an essential bacterial enzyme in cell wall biosynthesis that has not yet been clinically targeted.[1] The biosynthetic gene cluster (BGC) responsible for pacidamycin production has been identified as a concise, 31-kb region encoding 22 proteins (PacA-V), featuring a highly dissociated nonribosomal peptide synthetase (NRPS) system.[2][3][4]

The heterologous expression of the pacidamycin BGC in a genetically tractable host offers a powerful strategy to overcome challenges associated with the native producer, such as slow growth or low titers, and facilitates the production of novel analogs through combinatorial biosynthesis and precursor-directed biosynthesis.[2] This document provides detailed protocols and data for the heterologous expression of the this compound biosynthetic genes in Streptomyces lividans, a well-established host for expressing complex natural product pathways.[2]

Data Presentation

Table 1: Summary of this compound Heterologous Expression System
ParameterDescriptionReference
Native Producer Streptomyces coeruleorubidus NRRL 18370[3]
Biosynthetic Gene Cluster (BGC) pac cluster[2]
BGC Size ~31 kb[3][4]
Number of ORFs 22 (pacA-V)[2][3]
Key Biosynthetic Machinery Dissociated Nonribosomal Peptide Synthetase (NRPS) modules[3][4]
Heterologous Host Streptomyces lividans[2]
Expression Vector Type Cosmid vector (e.g., SuperCos1)[3]
Method of Transfer Protoplast transformation or intergeneric conjugation[5]
Products from Heterologous Host This compound and Pacidamycin S (a new analog)[2]
Table 2: Production Titers of this compound
ProductHost StrainProduction TiterReference
This compoundStreptomyces lividans (heterologous)Production confirmed, but specific titers not reported in the literature.[2]
Pacidamycin SStreptomyces lividans (heterologous)Production confirmed, but specific titers not reported in the literature.[2]

Visualizations

This compound Biosynthetic Pathway

Pacidamycin_Biosynthesis cluster_precursors Precursor Supply cluster_assembly NRPS Assembly Line cluster_final_product Final Product UMP UMP Peptide_Release Peptide Release & Cyclization UMP->Peptide_Release Uridylation L_Thr L-Threonine PacQST PacQ/S/T L_Thr->PacQST Biosynthesis L_Ala L-Alanine PacU PacU (A) L_Ala->PacU Activation PacO PacO (A) L_Ala->PacO Activation L_m_Tyr L-m-Tyrosine PacL PacL (A-T) L_m_Tyr->PacL Activation DABA DABA (2,3-diaminobutyric acid) PacQST->DABA PacP PacP (A-T-TE) DABA->PacP Activation PacV PacV (Methyltransferase) PacP->PacV PacI PacI (C) PacP->PacI Me_DABA N-methyl-DABA PacV->Me_DABA Me_DABA->PacI Incorporation PacU->PacI PacO->PacI PacL->PacI PacH PacH (T) PacI->PacH PacJ_N PacJ/N (Ureido formation) PacH->PacJ_N PacJ_N->Peptide_Release Assembly PacidamycinD This compound Peptide_Release->PacidamycinD

Caption: Proposed biosynthetic pathway of this compound via a dissociated NRPS system.

Experimental Workflow for Heterologous Expression

Heterologous_Expression_Workflow gDNA 1. Isolate Genomic DNA (S. coeruleorubidus) Ligation 3. Partial Digestion & Ligation (Sau3AI digest of gDNA into BamHI site of cosmid) gDNA->Ligation Cosmid_Prep 2. Prepare Cosmid Vector (e.g., SuperCos1) Cosmid_Prep->Ligation Packaging 4. In Vitro Packaging (Lambda Phage Packaging Extracts) Ligation->Packaging Transduction 5. Transduction (Infect E. coli Host) Packaging->Transduction Library 6. Screen Cosmid Library (Identify pac-BGC containing clones) Transduction->Library Cosmid_Isolation 7. Isolate Recombinant Cosmid Library->Cosmid_Isolation Transformation 9. Introduce BGC into Host (Protoplast Transformation or Intergeneric Conjugation from E. coli) Cosmid_Isolation->Transformation Host_Prep 8. Prepare Heterologous Host (S. lividans protoplasts or for conjugation) Host_Prep->Transformation Selection 10. Select Recombinant Strain Transformation->Selection Fermentation 11. Fermentation (Liquid Culture, e.g., R5A medium) Selection->Fermentation Extraction 12. Extraction (Solvent extraction of supernatant and mycelium) Fermentation->Extraction Analysis 13. Analysis (HPLC, LC-MS) Extraction->Analysis PacD This compound Analysis->PacD

Caption: Workflow for cloning and heterologously expressing the this compound BGC.

Experimental Protocols

Note: These protocols are synthesized from published work on pacidamycin and established methodologies for Streptomyces. Optimization may be required.

Protocol 1: Cloning of the Pacidamycin BGC via Cosmid Library Construction
  • Genomic DNA Isolation:

    • Culture S. coeruleorubidus in Tryptic Soy Broth (TSB) for 2-3 days at 30°C.

    • Harvest mycelium by centrifugation.

    • Isolate high-molecular-weight genomic DNA using a lysozyme-based lysis followed by phenol/chloroform extraction and isopropanol precipitation. Ensure minimal shearing of the DNA.

  • Partial Digestion of Genomic DNA:

    • Perform a series of trial digestions of the gDNA with the restriction enzyme Sau3AI to find conditions that yield fragments predominantly in the 30-40 kb range.

    • Scale up the optimal digestion and run the DNA on a 0.5% agarose gel.

    • Excise the gel region corresponding to 30-40 kb and purify the DNA using a gel extraction kit.

  • Vector Preparation and Ligation:

    • Digest a suitable cosmid vector (e.g., SuperCos1) with BamHI and dephosphorylate the ends using calf intestinal alkaline phosphatase (CIAP) to prevent self-ligation.

  • In Vitro Packaging and Transduction:

    • Package the ligation mixture into lambda phage particles using a commercial gigapackaging extract kit according to the manufacturer's instructions.

    • Transduce an appropriate E. coli host strain (e.g., XL1-Blue MR) with the packaged phages.

    • Plate the transduced cells on LB agar containing the appropriate antibiotic for cosmid selection (e.g., ampicillin) to obtain a library of colonies.

  • Library Screening:

    • Screen the cosmid library by colony PCR using primers designed from known sequences within the pac gene cluster (e.g., targeting NRPS genes like pacO or pacP).

    • Confirm positive clones by restriction digestion and sequencing of the cosmid insert ends to verify the presence of the complete BGC.

Protocol 2: Heterologous Expression in Streptomyces lividans**
  • Preparation of Recombinant Cosmid:

    • Isolate the confirmed pac-BGC-containing cosmid from the E. coli host using a standard plasmid maxiprep kit.

  • Host Strain and Conjugation:

    • Use S. lividans TK24 or a similar engineered strain as the heterologous host.

    • Introduce the recombinant cosmid into a non-methylating E. coli strain suitable for conjugation (e.g., ET12567 containing the helper plasmid pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and S. lividans recipient on a suitable medium like SFM agar.

    • Overlay the conjugation plate after 16-20 hours with an appropriate antibiotic (e.g., apramycin for the cosmid and nalidixic acid to counter-select E. coli) to select for S. lividans exconjugants.

    • Incubate until colonies appear and then re-streak onto a fresh selective plate to obtain pure recombinant strains.

Protocol 3: Fermentation and Extraction of this compound
  • Seed Culture Preparation:

    • Inoculate a single colony of the recombinant S. lividans strain into 50 mL of TSB liquid medium.

    • Incubate at 30°C with shaking at 250 rpm for 48 hours.

  • Production Fermentation:

    • Inoculate 100 mL of a production medium (e.g., R5A medium) with 5% (v/v) of the seed culture in a 500 mL baffled flask.

    • Incubate at 30°C with shaking at 250 rpm for 5-7 days.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Supernatant Extraction: Adjust the pH of the supernatant to ~7.0 and extract twice with an equal volume of ethyl acetate. Pool the organic layers and evaporate to dryness under reduced pressure.

    • Mycelial Extraction: Resuspend the mycelial pellet in acetone and sonicate to lyse the cells. Centrifuge to remove cell debris. Evaporate the acetone from the supernatant and extract the remaining aqueous phase with ethyl acetate. Evaporate the organic layer to dryness.

    • Combine the dried extracts from the supernatant and mycelium for analysis.

  • Analysis:

    • Dissolve the crude extract in a small volume of methanol.

    • Analyze the extract by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at ~260 nm) and Mass Spectrometry (MS) to identify and quantify this compound and related metabolites by comparing retention times and mass-to-charge ratios with an authentic standard.

References

Application Notes and Protocols for the Generation of Dihydropacidamycin D Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of dihydropacidamycin D derivatives, a promising class of antibiotics targeting bacterial cell wall biosynthesis.

Dihydrothis compound is a semi-synthetic uridyl peptide antibiotic derived from the natural product this compound.[1][2] Pacidamycins are known for their inhibitory activity against translocase I (MraY), an essential enzyme in the bacterial peptidoglycan synthesis pathway.[3] The conversion of this compound to its dihydrothis compound analogue is achieved through the hydrogenation of the exocyclic olefin at the C(4') position of the nucleoside moiety.[1][4] This modification maintains the antimicrobial activity while potentially improving the compound's stability.

The primary mechanism of action of dihydrothis compound and its derivatives is the inhibition of MraY, which catalyzes the transfer of N-acetylmuramic acid-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, a crucial step in the formation of the bacterial cell wall. This targeted action makes them attractive candidates for the development of new antibacterial agents, particularly against challenging pathogens.

I. Quantitative Data Summary

While comprehensive quantitative data for a wide range of dihydrothis compound derivatives is not extensively available in the public domain, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for synthesized derivatives against various bacterial strains.

Compound/DerivativeEscherichia coli (MIC, µg/mL)Mycobacterium tuberculosis (Activity)Reference
Synthetic Dihydropacidamycins4-8Active against multi-resistant clinical strains[5]
... Data for additional derivatives would be populated here......

Further research is required to populate this table with a broader range of derivatives and their corresponding MraY IC50 values and MICs against a wider panel of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.

II. Experimental Protocols

A. Synthesis of Dihydrothis compound from this compound

This protocol is based on the procedures described for the hydrogenation of pacidamycins.[1][4]

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude dihydrothis compound by preparative HPLC to obtain the final product.

  • Characterize the purified dihydrothis compound by mass spectrometry and NMR to confirm its identity and purity.

B. Synthesis of Peptide-Modified Dihydrothis compound Derivatives

The synthesis of derivatives with modifications in the peptide chain typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling techniques.[6][7] The general strategy involves the synthesis of the modified peptide fragment and its subsequent coupling to the dihydrouridine amino acid core.

Detailed protocols for the synthesis of specific peptide analogues are highly dependent on the desired modification and require specialized knowledge of peptide chemistry. Researchers should consult relevant literature for specific synthetic routes.[6][7]

C. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general procedure for determining the MIC of dihydrothis compound derivatives against bacterial strains using the broth microdilution method.

Materials:

  • Dihydrothis compound derivatives

  • Bacterial strains (e.g., E. coli, M. tuberculosis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria, or Middlebrook 7H9 broth supplemented with OADC for M. tuberculosis.

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific McFarland turbidity

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the dihydrothis compound derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final required concentration in the broth (typically ~5 x 10^5 CFU/mL).

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 16-20 hours at 37°C for E. coli; several days to weeks for M. tuberculosis).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

D. MraY Inhibition Assay

This is a general protocol for assessing the in vitro inhibitory activity of dihydrothis compound derivatives against the MraY enzyme. The assay typically measures the formation of Lipid I, the product of the MraY-catalyzed reaction.

Materials:

  • Purified MraY enzyme

  • Substrates: UDP-MurNAc-pentapeptide and undecaprenyl phosphate (C55-P)

  • Dihydrothis compound derivatives

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and Triton X-100)

  • Method for detecting Lipid I formation (e.g., fluorescence-based detection, radioactive labeling, or HPLC-based quantification)

  • 96-well plates suitable for the detection method

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MraY enzyme, and the substrate undecaprenyl phosphate in the wells of a microtiter plate.

  • Add the dihydrothis compound derivatives at various concentrations to the wells.

  • Pre-incubate the enzyme with the inhibitors for a defined period.

  • Initiate the enzymatic reaction by adding the second substrate, UDP-MurNAc-pentapeptide.

  • Incubate the reaction for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Detect and quantify the amount of Lipid I formed.

  • Calculate the percentage of MraY inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the MraY activity by 50%, by plotting the inhibition data against the inhibitor concentration and fitting to a suitable dose-response curve.

III. Visualizations

A. Peptidoglycan Synthesis Pathway and MraY Inhibition

The following diagram illustrates the key steps in the bacterial peptidoglycan synthesis pathway, highlighting the role of MraY and its inhibition by dihydrothis compound derivatives.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Growing_Peptidoglycan Growing Peptidoglycan Chain Flippase->Growing_Peptidoglycan Transglycosylation & Transpeptidation Inhibitor Dihydrothis compound Derivative Inhibitor->MraY Inhibition

Caption: Inhibition of MraY by dihydrothis compound derivatives blocks Lipid I formation.

B. Experimental Workflow for Derivative Generation and Evaluation

The following workflow outlines the general process for the synthesis, purification, and biological evaluation of novel dihydrothis compound derivatives.

Experimental_Workflow cluster_bioassays Biological Evaluation start Start: Design of Dihydrothis compound Derivatives synthesis Synthesis (Semisynthesis or Total Synthesis) start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (MS, NMR) purification->characterization mic_testing MIC Determination (E. coli, M. tuberculosis, etc.) characterization->mic_testing mray_assay MraY Inhibition Assay (IC50 Determination) characterization->mray_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) mic_testing->data_analysis mray_assay->data_analysis end Lead Compound Identification data_analysis->end

Caption: Workflow for the generation and testing of dihydrothis compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pacidamycin D Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pacidamycin D and Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a uridyl peptide antibiotic that targets and inhibits MraY, also known as translocase I.[1][2] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3] By inhibiting MraY, this compound disrupts cell wall synthesis, leading to bacterial cell death.

Q2: We are observing a high frequency of this compound-resistant mutants in our P. aeruginosa cultures. Is this expected?

Yes, a high frequency of resistance emergence is a known limitation for the therapeutic use of pacidamycins against P. aeruginosa.[1][4][5] Spontaneous resistant mutants can arise at a frequency of approximately 10⁻⁶ to 10⁻⁷.[1][4][5]

Q3: What are the primary mechanisms of this compound resistance in P. aeruginosa?

There are two main types of spontaneous resistance observed:

  • High-level resistance: This is the more common type of resistance, occurring at a frequency of about 2 x 10⁻⁶.[1][4] It is primarily caused by impaired uptake of this compound into the bacterial cell.[1][4] This is often due to mutations in the opp operon, which encodes the Opp oligopeptide permease system responsible for transporting the antibiotic across the inner membrane.[1][4] Specifically, mutations in the genes for the periplasmic binding proteins OppA and OppB have been shown to confer high-level resistance.[1][4]

  • Low-level resistance: This type of resistance is less frequent (10⁻⁷ to 10⁻⁸) and is associated with the overexpression of multidrug resistance (MDR) efflux pumps.[1] These pumps actively transport this compound out of the cell. The primary efflux pumps implicated are MexAB-OprM and MexCD-OprJ.[1] Strains with this type of resistance often exhibit cross-resistance to other antibiotics such as levofloxacin, tetracycline, and erythromycin.[1]

Q4: How can we differentiate between uptake- and efflux-mediated resistance in our resistant isolates?

You can perform a few key experiments:

  • Cross-resistance profiling: Test your resistant isolates against a panel of antibiotics that are known substrates of P. aeruginosa efflux pumps (e.g., fluoroquinolones, tetracyclines, macrolides).[1] Cross-resistance suggests an efflux-based mechanism. High-level this compound resistant mutants due to impaired uptake typically do not show cross-resistance to other antibiotic classes.[1][4]

  • Efflux pump inhibitor (EPI) assay: Perform minimum inhibitory concentration (MIC) testing of this compound in the presence and absence of a known EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI points towards an efflux-mediated resistance mechanism.

  • Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of genes encoding major efflux pumps (e.g., mexB, mexD) and components of the Opp system (e.g., oppA, oppB).[6] Overexpression of efflux pump genes or downregulation/mutation of opp genes can pinpoint the resistance mechanism.

  • Genetic sequencing: Sequence the opp operon in your high-level resistant isolates to identify potential mutations.

Troubleshooting Guides

Issue 1: Rapid emergence of resistant colonies on agar plates during MIC testing.

  • Problem: High frequency of spontaneous mutations leading to resistance.

  • Troubleshooting Steps:

    • Inoculum Density: Ensure you are using the standardized inoculum density as per CLSI guidelines. A higher inoculum can increase the chances of selecting for pre-existing resistant mutants.

    • Incubation Time: Read the MICs at the recommended time point (typically 16-20 hours). Extended incubation can allow for the growth of resistant subpopulations.

    • Consider Broth Microdilution: Broth microdilution may be less prone to the visualization of isolated resistant colonies compared to agar dilution, providing a more consistent MIC reading for the bulk population.

    • Frequency of Resistance Calculation: If quantifying the emergence of resistance is the goal, plate a known number of CFU on agar plates containing various concentrations of this compound (e.g., 4x and 16x MIC) to calculate the mutation frequency.[1]

Issue 2: Inconsistent results with efflux pump inhibitors (EPIs).

  • Problem: The chosen EPI may not be effective against the specific efflux pump being overexpressed, or the concentration used may be suboptimal.

  • Troubleshooting Steps:

    • EPI Concentration: Titrate the concentration of the EPI to find a non-toxic level that effectively inhibits the pump. Run a toxicity control with the EPI alone to ensure it doesn't inhibit bacterial growth.

    • Multiple EPIs: If possible, test different EPIs that are known to have broad-spectrum activity against RND-family efflux pumps in P. aeruginosa.

    • Confirm Efflux Overexpression: Before conducting EPI assays, confirm the overexpression of specific efflux pump genes (e.g., mexB, mexD, mexF, mexY) using qRT-PCR to ensure you are targeting a relevant mechanism.[6]

Issue 3: this compound shows good in vitro activity, but poor in vivo efficacy.

  • Problem: This could be due to the rapid emergence of resistance in vivo or pharmacokinetic/pharmacodynamic (PK/PD) issues.

  • Troubleshooting Steps:

    • Combination Therapy: Explore combination therapy with other antibiotics. While this compound resistance does not confer cross-resistance to other classes, using a second antibiotic with a different mechanism of action could suppress the emergence of this compound-resistant mutants.[7][8] Synergistic combinations of beta-lactams and aminoglycosides are often used for serious P. aeruginosa infections.[7]

    • PK/PD Analysis: Investigate the pharmacokinetic properties of this compound in your animal model. The compound may have a short half-life or poor distribution to the site of infection.[9]

    • Isolate Resistance Analysis: Isolate bacteria from the infected animals post-treatment and determine their MIC to this compound to confirm if resistance has developed in vivo.

Data Presentation

Table 1: this compound Resistance Phenotypes in P. aeruginosa

Resistance TypeFrequency of EmergenceThis compound MIC (μg/mL)Cross-Resistance ProfilePrimary Mechanism
Wild-Type (PAO1) N/A4 - 16SusceptibleN/A
High-Level (Type 1) ~2 x 10⁻⁶512None observedImpaired uptake (mutations in opp operon)
Low-Level (Type 2) ~10⁻⁸64Levofloxacin, Tetracycline, ErythromycinEfflux pump overexpression (MexAB-OprM, MexCD-OprJ)

Data compiled from Mistry et al., 2013.[1]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of P. aeruginosa and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Prepare Serial Dilutions:

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the working this compound solution (at 2x the highest desired final concentration) to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 should be a growth control (no antibiotic), and well 12 a sterility control (no bacteria).

  • Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final inoculum density to approximately 7.5 x 10⁵ CFU/mL and halve the antibiotic concentrations to the desired final range.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup: Prepare a 96-well plate. Drug A (this compound) will be serially diluted horizontally, and Drug B (e.g., a beta-lactam or aminoglycoside) will be serially diluted vertically.

  • Drug Dilutions:

    • Along the x-axis (e.g., wells 1-10 in each row), prepare 2-fold serial dilutions of this compound at 4x the final desired concentration.

    • Along the y-axis (e.g., rows A-G in each column), prepare 2-fold serial dilutions of Drug B at 4x the final desired concentration.

    • The plate should contain wells with each drug alone, combinations of both drugs, and a growth control well (no drugs).

  • Inoculation:

    • Add 50 µL of the appropriate this compound dilution to each well.

    • Add 50 µL of the appropriate Drug B dilution to each well.

    • Add 100 µL of a standardized P. aeruginosa inoculum (prepared as in the MIC protocol) to each well.

  • Incubation and Reading: Incubate and read the plate as you would for a standard MIC assay.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Indifference

      • FIC Index > 4.0: Antagonism

Mandatory Visualizations

Pacidamycin_Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms This compound This compound Pacidamycin D_periplasm This compound OppA/B OppA/B Binding Proteins Pacidamycin D_periplasm->OppA/B MexAB-OprM / MexCD-OprJ MexAB-OprM / MexCD-OprJ Pacidamycin D_periplasm->MexAB-OprM / MexCD-OprJ Efflux MraY MraY (Translocase I) OppA/B->MraY Opp Permease Transport Opp Mutation High-Level Resistance: Mutations in oppA/B (Impaired Uptake) OppA/B->Opp Mutation Peptidoglycan Synthesis Peptidoglycan Synthesis MraY->Peptidoglycan Synthesis Inhibition Cell Wall Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Cell Lysis Cell Lysis Cell Wall->Cell Lysis Inner Membrane Inner Membrane Efflux Overexpression Low-Level Resistance: Efflux Pump Overexpression MexAB-OprM / MexCD-OprJ->this compound Expulsion MexAB-OprM / MexCD-OprJ->Efflux Overexpression

Caption: Mechanisms of this compound action and resistance in P. aeruginosa.

Experimental_Workflow_Resistance_ID start Isolate this compound Resistant P. aeruginosa Mutant mic_test Determine MIC of This compound start->mic_test cross_resistance Test Cross-Resistance to Other Antibiotics (e.g., Levofloxacin) mic_test->cross_resistance decision Cross-Resistance Observed? cross_resistance->decision efflux_path Hypothesis: Low-Level Efflux-Mediated Resistance decision->efflux_path Yes uptake_path Hypothesis: High-Level Uptake-Deficient Resistance decision->uptake_path No epi_assay Perform this compound MIC with Efflux Pump Inhibitor (e.g., PAβN) efflux_path->epi_assay q_pcr_efflux qRT-PCR for Efflux Pump Gene Expression (mexB, mexD) efflux_path->q_pcr_efflux uptake_path->epi_assay seq_opp Sequence opp Operon (oppA, oppB) uptake_path->seq_opp confirm_efflux Confirm Efflux Mechanism: - MIC reduction with EPI - Upregulated efflux genes epi_assay->confirm_efflux confirm_uptake Confirm Uptake Mechanism: - No MIC change with EPI - Mutation in opp genes epi_assay->confirm_uptake q_pcr_efflux->confirm_efflux seq_opp->confirm_uptake

Caption: Workflow for identifying this compound resistance mechanisms.

References

Technical Support Center: Pacidamycin D Purification by Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Pacidamycin D using affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is affinity chromatography and is it suitable for purifying this compound?

Affinity chromatography is a powerful purification technique that separates molecules based on a highly specific and reversible binding interaction between a target molecule and a ligand immobilized on a chromatographic resin.[1][2][3] Given this compound's complex structure as a uridyl peptidyl nucleoside antibiotic, affinity chromatography can be an excellent method for its purification, provided a suitable high-affinity ligand is available.[4][5][6] This method offers the potential for a single-step purification with high selectivity.[2]

Q2: What type of affinity ligand can be used to purify this compound?

Since this compound is a peptidyl nucleoside, several types of affinity ligands could be explored:[4][5][7]

  • Antibody-based: A monoclonal antibody raised against a specific epitope of this compound would offer very high specificity.

  • Enzyme-based: As this compound targets the translocase MraY, an immobilized, catalytically inactive form of this enzyme or a related binding domain could serve as a specific ligand.[4][6]

  • Aptamer-based: A nucleic acid aptamer selected for high affinity and specificity to this compound could be a robust and stable ligand.

The choice of ligand is critical and will dictate the specifics of the binding and elution conditions.

Q3: What are the key steps in an affinity chromatography protocol for this compound?

A typical affinity chromatography workflow involves three main stages:[2][3]

  • Binding/Loading: The crude or partially purified sample containing this compound is passed over the affinity column. The buffer conditions are optimized to promote the specific binding of this compound to the immobilized ligand.

  • Washing: The column is washed with a buffer that removes non-specifically bound impurities without disrupting the specific interaction between this compound and the ligand.

  • Elution: The buffer composition is changed to disrupt the binding interaction and release the purified this compound from the column.

Q4: How can I monitor the purification process?

The purification process can be monitored by collecting fractions during the loading, washing, and elution steps and analyzing them by:

  • UV-Vis Spectroscopy: To estimate the concentration of protein or other UV-absorbing molecules.

  • SDS-PAGE: To visualize the protein profile of the fractions and assess purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound and assess its purity.[8]

  • Mass Spectrometry (MS): To confirm the presence and identity of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the affinity chromatography purification of this compound.

Problem 1: Low or No Yield of this compound in the Elution Fractions
Possible Cause Troubleshooting Step
This compound did not bind to the affinity resin. - Verify Binding Buffer Conditions: Ensure the pH and ionic strength of your sample and binding buffer are optimal for the interaction between this compound and the ligand. Deviations can prevent binding.[9] - Check for Ligand Inactivation: The immobilized ligand may have been denatured or leached from the column. Consider using a fresh column or regenerating the existing one according to the manufacturer's instructions. - Sample Preparation: Ensure the sample is properly filtered and free of precipitates that could clog the column.
This compound bound to the resin but did not elute. - Optimize Elution Buffer: The elution conditions may be too mild. Try a step or gradient elution with a stronger eluting agent (e.g., lower pH, higher salt concentration, or a competitive binder).[9][10] - Increase Contact Time: If using a competitive eluent, try stopping the flow for a period to allow for the dissociation of the this compound-ligand complex.[10] - Check for Protein Precipitation: The eluted this compound might have precipitated on the column. Try adding solubilizing agents like non-ionic detergents or glycerol to the elution buffer.[9]
Flow rate is too high. - Reduce Flow Rate: A high flow rate during sample loading may not allow sufficient time for the binding interaction to occur. Decrease the flow rate to increase the residence time of the sample on the column.[11]
Problem 2: Poor Purity of Eluted this compound
Possible Cause Troubleshooting Step
Non-specific binding of contaminants. - Optimize Wash Steps: Increase the volume or stringency of the wash buffer. You can try increasing the salt concentration or adding a small amount of a non-ionic detergent to the wash buffer to disrupt weak, non-specific interactions.[9][11] - Modify Binding Buffer: Adjust the composition of the binding buffer to minimize non-specific binding. This could involve increasing the salt concentration.[11] - Use a Blocking Agent: Before applying the sample, pre-wash the column with a blocking agent like bovine serum albumin (BSA) if compatible with your ligand and downstream applications.[11]
Co-elution of specifically bound contaminants. - Use a More Specific Ligand: If contaminants are binding specifically to the ligand, a more specific ligand may be required. - Optimize Elution: Employ a gradient elution instead of a step elution to achieve better separation of this compound from specifically bound contaminants.[12]
Protease Degradation. - Add Protease Inhibitors: If your sample is a crude cell lysate, add a protease inhibitor cocktail to the sample and buffers to prevent degradation of this compound if it is susceptible.[11]

Quantitative Data Summary

The optimal conditions for affinity chromatography are highly dependent on the specific ligand and target molecule. The following table provides a general range of parameters that should be optimized for the purification of this compound.

ParameterBinding PhaseWash PhaseElution Phase
pH Typically physiological (7.0-8.0)Same as binding or slightly more stringentLow pH (e.g., 2.5-4.0) or High pH (e.g., 9.0-11.0) or Neutral with competitive agent
Salt Concentration (e.g., NaCl) 100-500 mM500 mM - 1 M1-2 M or no salt depending on elution method
Competitive Eluent Concentration N/AN/AVaries (e.g., 1-100 mM of a competitive binder)
Flow Rate 0.5-1.0 mL/min (for a 1 mL column)1.0-2.0 mL/min0.5-1.0 mL/min

Experimental Protocols

Protocol: General Affinity Chromatography for this compound Purification

This protocol provides a general framework. Specific buffer compositions and conditions must be optimized for your particular affinity ligand and experimental setup.

1. Materials:

  • Affinity chromatography column packed with the appropriate resin.
  • Binding Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
  • Wash Buffer (e.g., Binding Buffer with 500 mM NaCl)
  • Elution Buffer (e.g., 0.1 M Glycine, pH 3.0)
  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
  • Crude or partially purified this compound sample.
  • Chromatography system (e.g., FPLC, peristaltic pump).

2. Column Equilibration: a. Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer. b. Monitor the UV absorbance and pH of the flow-through until they are stable and equal to the Binding Buffer.

3. Sample Loading: a. Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter. b. Load the sample onto the column at a low flow rate (e.g., 0.5 mL/min for a 1 mL column). c. Collect the flow-through for analysis to ensure this compound has bound to the column.

4. Washing: a. Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound molecules. b. Monitor the UV absorbance until it returns to baseline.

5. Elution: a. Elute the bound this compound by passing 5-10 CV of Elution Buffer through the column. b. Collect fractions of a defined volume (e.g., 1 mL). c. If using a low pH elution buffer, immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer.[13]

6. Analysis: a. Analyze the collected fractions for the presence and purity of this compound using appropriate methods (e.g., HPLC, SDS-PAGE, Mass Spectrometry).

7. Column Regeneration and Storage: a. Regenerate the column according to the manufacturer's instructions. b. Store the column in an appropriate storage solution (e.g., 20% ethanol) at 4°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis & Storage prep_sample Prepare Sample (Clarify, Buffer Exchange) load Load Sample prep_sample->load prep_column Equilibrate Column (with Binding Buffer) prep_column->load wash Wash Column (Remove Impurities) load->wash Flow-through (Unbound) elute Elute this compound wash->elute Wash Fractions (Impurities) analyze Analyze Fractions (HPLC, MS) elute->analyze Eluted Fractions (Purified this compound) regenerate Regenerate & Store Column analyze->regenerate

Caption: Experimental workflow for this compound affinity chromatography.

troubleshooting_tree cluster_yield Low Yield cluster_purity Low Purity start Problem: Low Yield or Purity check_binding Is this compound in Flow-through? start->check_binding check_wash Contaminants in Elution? start->check_wash yes_binding Optimize Binding Conditions: - pH - Ionic Strength - Flow Rate check_binding->yes_binding Yes no_binding Is this compound still on column? check_binding->no_binding No yes_elution Optimize Elution Conditions: - Stronger Eluent - Gradient Elution no_binding->yes_elution Yes no_elution Check for Degradation or Precipitation no_binding->no_elution No yes_wash Optimize Wash Step: - Increase Volume - Increase Stringency check_wash->yes_wash Yes no_wash Consider Co-elution or Need for Second Purification Step check_wash->no_wash No

Caption: Troubleshooting decision tree for affinity chromatography.

References

Technical Support Center: Addressing Poor Solubility of Pacidamycin D Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pacidamycin D derivatives. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during the development of this promising class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor solubility?

A1: this compound and its derivatives are peptidyl-nucleoside antibiotics. Their complex structures, often featuring a combination of hydrophobic amino acid residues and a large nucleoside moiety, can contribute to low aqueous solubility. The overall lipophilicity, crystalline nature, and potential for strong intermolecular interactions can lead to challenges in achieving desired concentrations in aqueous media for bioassays and formulation development.

Q2: What are the initial steps I should take to improve the solubility of a new this compound derivative?

A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of your compound, including its pKa, LogP, and crystalline form. Based on this profile, you can select an appropriate solubilization strategy. Initial, small-scale trials with co-solvents, pH adjustment, or the use of cyclodextrins are often good starting points.[1][2][3]

Q3: Can I use salt formation to improve the solubility of my this compound derivative?

A3: Salt formation is a viable strategy if your derivative has ionizable functional groups (e.g., carboxylic acids or amines).[1][4] By forming a salt, you can significantly alter the compound's crystal lattice energy and improve its interaction with water, leading to enhanced solubility. However, this approach is not suitable for neutral compounds.[5]

Q4: Are there any potential downsides to using co-solvents to solubilize my compounds for in vitro assays?

A4: While effective, co-solvents can sometimes interfere with biological assays. For instance, high concentrations of organic solvents like DMSO can affect cell viability or enzyme activity. It is crucial to run appropriate vehicle controls in your experiments to account for any potential effects of the co-solvent.[6]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: My this compound derivative, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer for a bioassay.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay. Determine the critical concentration at which precipitation occurs and work below this limit if experimentally feasible.

  • Optimize Co-solvent Percentage: Minimize the volume of the organic stock solution added to the aqueous buffer. A final DMSO concentration of <1% is generally recommended for most cell-based assays.

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F127 can be used at low concentrations to aid in solubilization by forming micelles.[7][8]

  • pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. For weakly basic compounds, a lower pH will increase solubility, while for weakly acidic compounds, a higher pH is beneficial.[4][9]

Issue 2: Low Drug Loading in Formulation

Problem: I am unable to achieve the desired concentration of my this compound derivative in a formulation for in vivo studies.

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[6][10]

    • Micronization: Techniques like jet milling can reduce particle size to the micrometer range.[5]

    • Nanosuspensions: High-pressure homogenization or media milling can create nanoparticles, further improving solubility and dissolution.[1][11]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[2]

    • Carriers: Common carriers include polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

    • Preparation Methods: Methods such as spray drying, hot-melt extrusion, and solvent evaporation can be used to prepare solid dispersions.

  • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based drug delivery systems (LBDDS) can be highly effective.[7] These formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous fluids in the gut.[7][10]

  • Prodrug Approach: Chemical modification of the this compound derivative to create a more soluble prodrug is a more advanced strategy.[1][11] The prodrug is then converted to the active compound in vivo.

Quantitative Data Summary

The following table summarizes common solubility enhancement techniques and their typical impact on the solubility of poorly soluble drugs. The actual improvement will vary depending on the specific properties of the this compound derivative.

TechniqueTypical Fold Increase in SolubilityKey Considerations
pH Adjustment 2 - 1,000Requires ionizable functional groups.[4]
Co-solvents 2 - 500Potential for in vitro assay interference and in vivo toxicity.[6]
Cyclodextrins 2 - 5,000Stoichiometry of complexation is important.
Surfactants 2 - 1,000Potential for toxicity at higher concentrations.[7]
Particle Size Reduction 2 - 10Primarily affects dissolution rate.[6]
Solid Dispersions 10 - 20,000Physical stability of the amorphous state can be a concern.
Lipid-Based Formulations 10 - 1,000Suitable for lipophilic compounds.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol is a standard method for determining the thermodynamic solubility of a compound.[12]

Materials:

  • This compound derivative (solid)

  • Selected solvent/buffer system (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the this compound derivative to a known volume of the solvent/buffer in a sealed vial. The presence of undissolved solid is essential.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the suspension to settle.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • The determined concentration represents the equilibrium solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple method for preparing a cyclodextrin complex to enhance solubility.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will depend on the required solubility enhancement and should be optimized.

  • Slowly add the this compound derivative to the cyclodextrin solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After stirring, filter the solution to remove any undissolved compound.

  • The clear filtrate contains the solubilized this compound derivative-cyclodextrin complex.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_evaluation Evaluation Poor Solubility Poor Solubility pH Adjustment pH Adjustment Poor Solubility->pH Adjustment Co-solvents Co-solvents Poor Solubility->Co-solvents Cyclodextrins Cyclodextrins Poor Solubility->Cyclodextrins Solid Dispersions Solid Dispersions Poor Solubility->Solid Dispersions Solubility Assay Solubility Assay pH Adjustment->Solubility Assay Co-solvents->Solubility Assay Cyclodextrins->Solubility Assay Solid Dispersions->Solubility Assay In Vitro Bioassay In Vitro Bioassay Solubility Assay->In Vitro Bioassay Formulation Development Formulation Development In Vitro Bioassay->Formulation Development

Caption: A workflow for addressing poor solubility of this compound derivatives.

signaling_pathway This compound Derivative This compound Derivative Translocase I (MraY) Translocase I (MraY) This compound Derivative->Translocase I (MraY) Inhibition Peptidoglycan Synthesis Peptidoglycan Synthesis Translocase I (MraY)->Peptidoglycan Synthesis Blocked Bacterial Cell Wall Formation Bacterial Cell Wall Formation Peptidoglycan Synthesis->Bacterial Cell Wall Formation Prevents Cell Lysis Cell Lysis Bacterial Cell Wall Formation->Cell Lysis Leads to

Caption: The mechanism of action of this compound derivatives.[13][14]

References

Technical Support Center: Minimizing Epimerization in Pacidamycin D Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the critical issue of epimerization during the synthesis of Pacidamycin D. Maintaining chiral integrity is paramount for the biological activity of this potent antibiotic. This guide offers practical solutions and detailed protocols to help you minimize the formation of diastereomeric impurities in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of this compound synthesis, which contains a tetrapeptide side chain (Ala-Ala-Trp-Ala), epimerization can occur at the α-carbon of the amino acid residues during peptide coupling steps. This leads to the formation of diastereomers, which are stereoisomers that are not mirror images. These impurities can be difficult to separate from the desired product and may exhibit altered or diminished biological activity, compromising the overall efficacy and safety of the final compound.

Q2: Which steps in the this compound synthesis are most susceptible to epimerization?

A2: The most critical steps for potential epimerization are the coupling reactions during the assembly of the tetrapeptide side chain. The activation of the carboxylic acid of an amino acid to facilitate peptide bond formation can increase the acidity of the α-proton. Under basic conditions, this proton can be abstracted, leading to a temporary loss of chirality and subsequent re-protonation that can result in the undesired epimer.

Q3: How does the choice of coupling reagent impact epimerization?

A3: The choice of coupling reagent is a crucial factor in controlling epimerization. Modern uronium/guanidinium and phosphonium salt-based reagents are generally preferred over older carbodiimide reagents (like DCC) because they often lead to faster coupling times and lower rates of epimerization. Reagents such as HATU, HCTU, and COMU have demonstrated high coupling efficiency with reduced epimerization.[1][2] COMU, in particular, has been shown to be highly efficient and can be used with only one equivalent of base, further minimizing the risk of epimerization.[1][3]

Q4: What is the role of the base in epimerization, and which bases are recommended?

A4: Bases are necessary to neutralize the protonated amine of the incoming amino acid and to facilitate the coupling reaction. However, strong, sterically hindered, non-nucleophilic bases can promote the abstraction of the α-proton, leading to epimerization. While tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are commonly used, their concentration and the duration of their presence should be carefully controlled. For sensitive couplings, using a weaker base or a reduced amount of a stronger base can be beneficial.

Q5: Can the solvent choice influence the extent of epimerization?

A5: Yes, the solvent can play a significant role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common in solid-phase peptide synthesis and can influence the rate of epimerization. The choice of solvent can affect the solubility of reagents and the stability of reactive intermediates. It is important to use high-purity, anhydrous solvents to avoid side reactions.

Q6: Are there any specific amino acid residues in the this compound tetrapeptide that are more prone to epimerization?

A6: While all amino acids can be susceptible to epimerization to some extent, residues with bulky side chains or those adjacent to them can sometimes exhibit different rates of epimerization. In the Ala-Ala-Trp-Ala sequence of this compound, the tryptophan residue, with its bulky indole side chain, could potentially influence the local steric environment and reaction kinetics. It is crucial to employ optimized coupling conditions for all residues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High levels of diastereomeric impurities detected by HPLC/MS. Suboptimal coupling reagent: Use of older or less efficient coupling reagents (e.g., DCC alone).Switch to a modern, low-epimerization coupling reagent such as HATU, HCTU, or COMU.
Excessive base concentration or prolonged exposure to base: Strong bases can promote α-proton abstraction.Reduce the equivalents of base (e.g., use 1 equivalent of DIEA with COMU). Minimize the pre-activation time of the carboxylic acid with the coupling reagent and base.
Prolonged reaction times: Longer coupling times increase the window for epimerization to occur.Use a more efficient coupling reagent to shorten reaction times. Consider microwave-assisted solid-phase peptide synthesis for faster couplings.
Inappropriate solvent: Solvent may not be optimal for the specific coupling reaction.Ensure the use of high-purity, anhydrous DMF or NMP. For particularly sensitive couplings, consider exploring alternative solvents, although this may require significant process optimization.
Poor separation of diastereomers on HPLC. Inadequate analytical method: The HPLC method may not have sufficient resolution to separate the diastereomers.Develop a dedicated chiral HPLC method. This may involve using a chiral stationary phase (CSP) or derivatizing the peptide with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Inconsistent epimerization levels between batches. Variability in reagent quality or reaction conditions: Inconsistent water content in solvents or degradation of reagents can affect results.Use fresh, high-quality reagents and anhydrous solvents. Ensure precise and consistent control of reaction temperature, time, and stoichiometry.

Quantitative Data on Epimerization with Different Coupling Reagents

Coupling ReagentAdditiveBaseTypical Epimerization LevelReference
DCCHOBt-Moderate[4]
HBTUHOBtDIEA/NMMLow to Moderate[2]
HATU HOAt DIEA/NMM Very Low [2][5]
HCTU - DIEA/NMM Very Low [2]
COMU - DIEA (1 eq.) Very Low [1][3]
DICHOAt-Low[5]

Note: Epimerization rates are highly sequence-dependent and also influenced by other reaction parameters such as temperature and solvent. The data presented is for general guidance.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the this compound Tetrapeptide (H-Ala-Ala-Trp-Ala-NH₂) with Minimized Epimerization

This protocol utilizes modern coupling reagents and optimized conditions to reduce the risk of epimerization.

Materials:

  • Rink Amide resin

  • Fmoc-Ala-OH

  • Fmoc-Trp(Boc)-OH

  • Coupling reagent: HATU or COMU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade, anhydrous)

  • Washing solvents: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Pre-activate a solution of Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.) or COMU (3 eq.), and DIEA (6 eq. for HATU, 3 eq. for COMU) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

    • Wash the resin with DMF (5x).

  • Subsequent Amino Acid Couplings (Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-Ala-OH):

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 3.

  • Resin Washing and Drying:

    • Wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Chiral HPLC Analysis of the Synthesized Tetrapeptide

This protocol provides a general framework for developing a chiral HPLC method to assess the diastereomeric purity of the synthesized tetrapeptide. Method optimization will be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC, or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC V).

Mobile Phase (Example Starting Conditions):

  • A mixture of hexane/isopropanol or a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol), depending on the column type.

  • Isocratic or gradient elution may be used.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified tetrapeptide in the mobile phase.

  • Method Development:

    • Start with a general screening method using a common mobile phase for the chosen chiral column.

    • Inject the sample and monitor the chromatogram at an appropriate wavelength (e.g., 220 nm or 280 nm for the tryptophan residue).

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., the ratio of organic modifier to aqueous buffer or the type and concentration of the buffer).

    • Optimize the flow rate and column temperature to improve resolution.

  • Quantification of Diastereomers:

    • Once a satisfactory separation is achieved, integrate the peak areas of the desired product and any diastereomeric impurities.

    • Calculate the percentage of each diastereomer to determine the epimerization level.

Visualizing the Path to Minimized Epimerization

The following diagram illustrates the key decision points and factors influencing the minimization of epimerization during the synthesis of the this compound tetrapeptide.

Epimerization_Minimization_Workflow start Start: Tetrapeptide Synthesis coupling_reagent Choice of Coupling Reagent start->coupling_reagent base_selection Base Selection & Stoichiometry start->base_selection reaction_conditions Reaction Conditions start->reaction_conditions synthesis Solid-Phase Peptide Synthesis coupling_reagent->synthesis e.g., COMU, HATU base_selection->synthesis e.g., DIEA (1-2 eq.) reaction_conditions->synthesis Anhydrous solvent, Room Temperature analysis Chiral HPLC Analysis synthesis->analysis low_epimerization Low Epimerization (<1%) analysis->low_epimerization Pass high_epimerization High Epimerization (>1%) analysis->high_epimerization Fail end Pure this compound Precursor low_epimerization->end troubleshooting Troubleshooting high_epimerization->troubleshooting troubleshooting->coupling_reagent Re-evaluate troubleshooting->base_selection Re-evaluate troubleshooting->reaction_conditions Re-evaluate

Caption: Workflow for minimizing epimerization in this compound tetrapeptide synthesis.

References

Validation & Comparative

Pacidamycin D vs. Mureidomycin: A Comparative Guide to their Mechanism of Action as MraY Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic details of two potent nucleoside antibiotic inhibitors of the bacterial enzyme MraY: pacidamycin D and mureidomycin. Both compounds target a critical step in bacterial cell wall biosynthesis, making them promising candidates for novel antibacterial therapies. This document synthesizes available experimental data to elucidate their comparative efficacy and mode of action.

Executive Summary

This compound and mureidomycins are natural product antibiotics that exhibit potent antibacterial activity, particularly against Pseudomonas aeruginosa, by inhibiting the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is an essential integral membrane enzyme that catalyzes the first committed step of peptidoglycan synthesis, the formation of Lipid I. While both this compound and mureidomycins share a common uridine-based scaffold and target the same enzyme, they exhibit differences in their chemical structures, antibacterial potency, and specific interactions within the MraY active site. This guide details these differences to inform further research and drug development efforts.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and representative mureidomycins.

ParameterThis compoundMureidomycin C3'-hydroxymureidomycin AReference Organism/Enzyme
Minimum Inhibitory Concentration (MIC) 4 - 16 µg/mL0.1 - 3.13 µg/mLNot ReportedPseudomonas aeruginosa[1]
50% Inhibitory Concentration (IC50) Not explicitly found in searchesNot explicitly found in searches52 nM Aquifex aeolicus MraY (MraYAA)[2]

Note: The provided IC50 value for 3'-hydroxymureidomycin A, a close analog of mureidomycin A, offers a strong indication of the high potency of the mureidomycin class against the MraY enzyme. While a direct IC50 value for this compound was not located in the performed searches, its MIC against P. aeruginosa suggests it is also a potent inhibitor of bacterial growth.

Mechanism of Action: Targeting MraY

Both this compound and mureidomycins act by competitively inhibiting the MraY enzyme, thereby blocking the synthesis of Lipid I, a crucial precursor for peptidoglycan formation. This inhibition ultimately leads to the disruption of cell wall integrity and bacterial cell death.

The MraY Catalytic Cycle and Point of Inhibition

The following diagram illustrates the role of MraY in the bacterial cell wall synthesis pathway and the inhibitory action of this compound and mureidomycin.

MraY_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY Enzyme UDP_MurNAc_pp->MraY C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes formation Inhibitor This compound or Mureidomycin Inhibitor->MraY Inhibits

Caption: Inhibition of the MraY-catalyzed formation of Lipid I by this compound and mureidomycin.

Structural Basis of MraY Inhibition: A Comparative View

The key to understanding the nuanced differences in the mechanism of action lies in the specific molecular interactions between each inhibitor and the MraY active site.

Mureidomycin Binding to MraY:

The crystal structure of Aquifex aeolicus MraY (MraYAA) in complex with 3'-hydroxymureidomycin A provides a detailed view of its binding mode. The inhibitor occupies the substrate binding site, with its uridine moiety anchored in a conserved uridine-binding pocket. Key interactions include:

  • Uridine Moiety: Forms hydrogen bonds with the backbone of residues in Loop C of MraY and engages in a π–π stacking interaction with a phenylalanine residue (F262) in Loop D.[2]

  • m-Tyrosine Residue: The hydroxyl group of the m-tyrosine forms a hydrogen bond with a threonine residue (T75), and the terminal amino group interacts with an asparagine residue (N190).[2]

  • Interaction with the Mg2+ Binding Site: The amino group of the m-tyrosine moiety also directly interacts with a conserved and catalytically essential aspartate residue (D265), which is responsible for coordinating the Mg2+ cofactor. This interaction explains the competitive nature of mureidomycin with respect to the Mg2+ cofactor.[2]

Mureidomycin_Binding cluster_inhibitor 3'-hydroxymureidomycin A MraY MraY Active Site Uridine Uridine Moiety Uridine->MraY H-bonds (Loop C) π-π stacking (F262) m_Tyrosine m-Tyrosine m_Tyrosine->MraY H-bonds (T75, N190) Interaction with D265 (Mg2+ site)

Caption: Key interactions of 3'-hydroxymureidomycin A within the MraY active site.

This compound Binding to MraY (Inferred):

While a crystal structure of this compound complexed with MraY is not currently available, its structural similarity to mureidomycin allows for inferences about its binding mode. This compound also possesses the crucial uridine moiety, which is expected to bind in the same conserved pocket as observed for mureidomycins and other nucleoside inhibitors.

The key difference lies in the peptide side chain. This compound features a tetrapeptide chain attached to the uridine core. This peptide chain will occupy the region adjacent to the uridine-binding pocket. The specific interactions will differ from those of the m-tyrosine of mureidomycin and will be dictated by the amino acid composition and conformation of the this compound peptide. The lack of an m-tyrosine-like residue that interacts directly with the Mg2+ binding site (D265) in this compound suggests there may be differences in its competitive relationship with the metal cofactor compared to mureidomycin.

Experimental Protocols

MraY Inhibition Assay (UMP-Glo™ Assay)

This assay quantifies the amount of UMP produced as a byproduct of the MraY-catalyzed reaction. A decrease in UMP production in the presence of an inhibitor indicates its potency.

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-pentapeptide (substrate)

  • Undecaprenyl phosphate (C55-P) (lipid substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% DDM)

  • UMP-Glo™ Reagent (Promega)

  • Test compounds (this compound, mureidomycin)

  • 96-well or 384-well white opaque plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a multi-well plate, add the MraY enzyme, UDP-MurNAc-pentapeptide, and C55-P to the assay buffer.

  • Add the test compounds to the respective wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the UMP-Glo™ Reagent according to the manufacturer's instructions. This reagent converts the UMP produced to ATP, which then drives a luciferase reaction.

  • Incubate at room temperature for the recommended time to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (this compound, mureidomycin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 105 CFU/mL

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control well with bacteria and no antibiotic, and a negative control well with broth only.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of MraY inhibitors like this compound and mureidomycin.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization Mechanism of Action Studies cluster_development Lead Optimization & Preclinical Natural_Product_Isolation Natural Product Isolation (e.g., from Streptomyces) Primary_Screening Primary Antibacterial Screening (e.g., Agar Diffusion) Natural_Product_Isolation->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Target_Identification Target Identification (e.g., MraY) MIC_Determination->Target_Identification Enzyme_Inhibition_Assay MraY Inhibition Assay (e.g., UMP-Glo™) Target_Identification->Enzyme_Inhibition_Assay Structural_Studies Structural Biology (X-ray Crystallography) Enzyme_Inhibition_Assay->Structural_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Structural_Studies->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Efficacy

Caption: A generalized experimental workflow for the study of novel MraY inhibitors.

Conclusion

This compound and mureidomycins are both highly promising MraY inhibitors with demonstrated antibacterial activity. The available data suggests that mureidomycins, as exemplified by mureidomycin C and 3'-hydroxymureidomycin A, may exhibit greater potency against P. aeruginosa and the MraY enzyme, respectively. The detailed structural understanding of the mureidomycin-MraY interaction, particularly the interaction with the essential Mg2+-coordinating residue, provides a solid foundation for the rational design of next-generation MraY inhibitors. Further research to determine the precise IC50 value of this compound against MraY and to obtain a high-resolution structure of the this compound-MraY complex is crucial for a complete and direct comparison. Such studies will undoubtedly accelerate the development of novel antibiotics targeting the underexploited MraY enzyme.

References

Comparative Analysis of Pacidamycin D and Sansanmycin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent uridyl peptide antibiotics targeting bacterial cell wall synthesis.

This guide provides a comprehensive comparison of Pacidamycin D and sansanmycin, two members of the uridyl peptide antibiotic family. Both compounds share a common mechanism of action by inhibiting the essential bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), a key player in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Despite their structural similarities and shared target, this compound and sansanmycin exhibit distinct antimicrobial spectra and potencies. This analysis summarizes their activities, presents available quantitative data, outlines experimental methodologies, and visualizes their mechanism of action and experimental workflows.

Chemical Structures and Mechanism of Action

This compound and sansanmycin are complex peptidyl nucleoside antibiotics.[2][3] Their core structure consists of a uridine nucleoside linked to a peptide backbone.[2][3] This structural motif allows them to interfere with the function of MraY, an integral membrane enzyme that catalyzes the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][4] By inhibiting this crucial first step in the membrane-associated stage of cell wall synthesis, these antibiotics effectively halt the construction of the protective peptidoglycan layer, leading to bacterial cell death.

The inhibition of MraY by uridyl peptide antibiotics is understood to involve binding to several key "hot spots" on the enzyme's cytoplasmic face.[1] A common feature is the occupation of the uridine binding pocket, which is also recognized by the enzyme's natural substrate.[1] However, the unique peptide side chains of each antibiotic interact with other adjacent sites, contributing to their specific binding affinities and inhibitory activities.[1]

MraY_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior cluster_inhibition Inhibition by Uridyl Peptide Antibiotics UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Peptidoglycan Precursor) MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Binds to active site UMP UMP Lipid_I Lipid I Peptidoglycan_synthesis Downstream Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Translocated MraY->UMP Releases MraY->Lipid_I Catalyzes formation of Undecaprenyl_P Undecaprenyl Phosphate Undecaprenyl_P->MraY UPA This compound / Sansanmycin UPA->MraY Binds to and inhibits MraY

Figure 1: Mechanism of MraY Inhibition.

Comparative Antimicrobial Activity

This compound exhibits a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[5] In contrast, sansanmycin has demonstrated a broader range of action, with notable potency against various species of Mycobacterium, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, as well as Pseudomonas aeruginosa.[6][7]

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported for this compound and various sansanmycin analogues. It is important to note that these values were not determined in head-to-head comparative assays and experimental conditions may have varied between studies.

Table 1: Antimicrobial Activity of this compound

OrganismStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaWild-Type (e.g., PAO1)4 - 16[5]
Pseudomonas aeruginosaHigh-Level Resistant Mutant512[5]

Table 2: Antimicrobial Activity of Sansanmycin and its Analogues against Mycobacterium tuberculosis

CompoundStrainMIC (µM)MIC (µg/mL)Reference
Sansanmycin AH37Rv18.5~16.0
Sansanmycin BH37Rv9.5~8.2
Dihydrosansanmycin AH37RvNot reported in µMNanomolar MIC₅₀[3]
Dihydrosansanmycin BH37RvNot reported in µMNanomolar MIC₅₀[3]
Sansanmycin Analogue 1d H37RvNot reported in µM8
Sansanmycin Analogue SS-KK-3 H37Rv & MDR strainsNot reported in µMComparable to Sansanmycin A[6]

Note: Conversion from µM to µg/mL is approximate and depends on the specific molecular weight of each analogue.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the in vitro activity of antimicrobial agents. The broth microdilution method is a standard and widely used protocol.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Select well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture until it reaches a specific turbidity, corresponding to a standardized cell density (typically a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to the final required concentration for the assay (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the antimicrobial agent (this compound or sansanmycin) in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (typically 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_controls Controls start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antibiotic in 96-Well Plate start->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate pos_control Positive Control (Bacteria + Broth) inoculate->pos_control neg_control Negative Control (Broth only) inoculate->neg_control read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Figure 2: MIC Determination Workflow.

Conclusion

This compound and sansanmycin are valuable research compounds for the study of bacterial cell wall biosynthesis and the development of novel antibiotics targeting MraY. While this compound's activity is largely confined to Pseudomonas aeruginosa, sansanmycin's broader spectrum, particularly its potent activity against Mycobacterium tuberculosis, makes it a compelling lead for further drug development efforts. The lack of direct comparative data highlights an opportunity for future research to perform side-by-side evaluations of these and other uridyl peptide antibiotics against a wide panel of clinically relevant pathogens. Such studies would provide a clearer understanding of their relative potencies and spectra of activity, guiding the design of new and more effective antibacterial agents.

References

Validating MraY as the Primary Target of Pacidamycin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the bacterial enzyme MraY as the primary target of the nucleoside antibiotic, Pacidamycin D. By examining its performance against alternative MraY inhibitors and outlining the methodologies used for target validation, this document serves as a critical resource for researchers in antibacterial drug discovery.

Introduction to MraY and this compound

MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) is an essential bacterial enzyme that plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] It catalyzes the transfer of the soluble precursor UDP-N-acetylmuramoyl-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[2][3] This foundational step in cell wall synthesis makes MraY an attractive and well-established target for novel antibiotics.

Pacidamycins are a family of uridyl peptide antibiotics that exhibit potent antimicrobial activity by inhibiting MraY.[3][4] this compound, a member of this family, is composed of a 3'-deoxyuridine nucleoside linked to a pseudopeptide backbone.[4] Its unique structure contributes to its specific interaction with the MraY enzyme.

Mechanism of Action: How this compound Inhibits MraY

This compound, like other uridyl peptide antibiotics, acts as a competitive inhibitor of MraY. The uridine moiety present in all five classes of natural product MraY inhibitors is a key determinant for binding to the enzyme.[3][5] this compound occupies the active site of MraY, preventing the binding of the natural substrate, UDP-N-acetylmuramoyl-pentapeptide. This blockage halts the synthesis of Lipid I, thereby disrupting the entire peptidoglycan synthesis pathway and ultimately leading to bacterial cell death.

cluster_0 Bacterial Cytoplasm cluster_1 Inhibition UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Substrate Undecaprenyl-P Undecaprenyl-P Undecaprenyl-P->MraY Substrate Lipid I Lipid I MraY->Lipid I Catalyzes Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid I->Peptidoglycan Synthesis This compound This compound This compound->MraY Inhibits Purified MraY Purified MraY Reaction Incubation Reaction Incubation Purified MraY->Reaction Incubation Substrates UDP-MurNAc-pentapeptide + Undecaprenyl-P Substrates->Reaction Incubation This compound (Varying Conc.) This compound (Varying Conc.) This compound (Varying Conc.)->Reaction Incubation Measure Lipid I Formation Measure Lipid I Formation Reaction Incubation->Measure Lipid I Formation Calculate IC50 Calculate IC50 Measure Lipid I Formation->Calculate IC50 cluster_0 Wild-Type Strain cluster_1 Overexpression Strain WT_MIC Determine MIC of this compound Compare Compare MICs WT_MIC->Compare OE_Construct Introduce Plasmid with mraY gene OE_Induce Induce MraY Overexpression OE_Construct->OE_Induce OE_MIC Determine MIC of this compound OE_Induce->OE_MIC OE_MIC->Compare Conclusion MIC (OE) > MIC (WT) => MraY is the target Compare->Conclusion

References

Unraveling Resistance: A Comparative Analysis of Pacidamycin D and Other MraY Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of Pacidamycin D reveals a nuanced landscape for researchers and drug development professionals. This guide synthesizes available experimental data to offer a clear comparison of this compound with other antibiotics, particularly those sharing its target, the essential bacterial enzyme MraY.

This compound, a member of the uridyl peptide antibiotic family, exerts its antibacterial effect by inhibiting MraY (phospho-MurNAc-pentapeptide translocase), a critical enzyme in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. This mechanism is shared by several other classes of antibiotics, including mureidomycins, tunicamycins, and caprazamycins, raising important questions about the potential for cross-resistance. Understanding these resistance patterns is paramount for the strategic development of new and effective antimicrobial agents.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the available data on the minimum inhibitory concentrations (MIC) of this compound and other relevant antibiotics against Pseudomonas aeruginosa, a clinically significant Gram-negative pathogen. The data highlights the differential susceptibility of wild-type and resistant mutant strains.

AntibioticClassTarget/Mechanism of ResistanceP. aeruginosa StrainMIC (µg/mL)
This compound Uridyl PeptideMraY InhibitorWild-Type (PAO1)4 - 16[1]
Type 1 Mutant (Impaired Uptake)512[1]
Type 2 Mutant (Efflux Pump Overexpression)64[1]
Levofloxacin FluoroquinoloneDNA Gyrase/Topoisomerase IVWild-Type0.5 - 2
Efflux Pump Substrate (MexAB-OprM, MexCD-OprJ)Efflux Overexpressing Mutant2 - >16
Tetracycline Tetracycline30S Ribosomal SubunitWild-Type16 - 64
Efflux Pump Substrate (MexAB-OprM)Efflux Overexpressing Mutant>128
Erythromycin Macrolide50S Ribosomal SubunitWild-Type>128 (intrinsically resistant)
Efflux Pump Substrate (MexAB-OprM)Efflux Overexpressing Mutant>128
Mureidomycin A Peptidyl-nucleosideMraY InhibitorWild-TypeMIC below which it inhibits lipid-intermediate I formation[2]
Tunicamycin NucleosideMraY InhibitorWild-TypeGenerally active, specific MICs vary
Caprazamycin B LiponucleosideMraY InhibitorP. aeruginosa PAO1Not active

Insights into Cross-Resistance Mechanisms

Studies on this compound resistance in Pseudomonas aeruginosa have identified two distinct types of resistant mutants with different cross-resistance profiles[1]:

  • Type 1 Mutants (High-Level Pacidamycin Resistance, No Cross-Resistance): These mutants, which arise at a relatively high frequency (approximately 2 x 10⁻⁶), exhibit a significant increase in the MIC of this compound (>512 µg/mL). Crucially, this resistance is not associated with cross-resistance to other classes of antibiotics. The underlying mechanism is impaired uptake of the antibiotic due to mutations in the Opp oligopeptide permease system[1]. This specificity suggests that resistance development through this pathway may not compromise the efficacy of other antimicrobial agents.

  • Type 2 Mutants (Low-Level Pacidamycin Resistance, Cross-Resistance Observed): Occurring at a lower frequency (10⁻⁷ to 10⁻⁸), these mutants show a more moderate increase in the MIC of this compound (64 µg/mL). This resistance is linked to the overexpression of multidrug resistance (MDR) efflux pumps, specifically MexAB-OprM or MexCD-OprJ. Consequently, these mutants exhibit cross-resistance to other antibiotics that are substrates for these pumps, including the fluoroquinolone levofloxacin, tetracycline, and the macrolide erythromycin[1]. This highlights a more concerning pathway of resistance that can lead to broader multidrug resistance.

The shared target of MraY among this compound, mureidomycins, tunicamycins, and caprazamycins suggests a potential for cross-resistance if the resistance mechanism involves alteration of the target enzyme itself. However, the currently identified primary resistance mechanisms for this compound in P. aeruginosa involve uptake and efflux, not target modification[1].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial strains are grown overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Isolation and Characterization of Pacidamycin-Resistant Mutants

The experimental workflow for isolating and characterizing pacidamycin-resistant mutants of P. aeruginosa is outlined below[1]:

G cluster_0 Isolation of Mutants cluster_1 Characterization of Mutants A Wild-Type P. aeruginosa Culture B Plate on Agar with this compound A->B C Incubate and Select Resistant Colonies B->C D Determine this compound MIC C->D Isolate individual mutants E Test for Cross-Resistance (Other Antibiotics) D->E F Genotypic Analysis (e.g., Sequencing of opp, mex genes) D->F G Phenotypic Analysis (e.g., Efflux Pump Activity) D->G

Isolation and characterization of pacidamycin-resistant mutants.

MraY-Catalyzed Step in Peptidoglycan Biosynthesis

The following diagram illustrates the enzymatic reaction catalyzed by MraY, the target of this compound and other related antibiotics. Inhibition of this step disrupts the formation of Lipid I, a crucial precursor for the bacterial cell wall.

G cluster_0 Cytoplasm UDP_MurNAc UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc->MraY Undecaprenyl_P Undecaprenyl Phosphate Undecaprenyl_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes transfer UMP UMP MraY->UMP

References

Unlocking New Synergies: A Comparative Guide to the Potential of Pacidamycin D and β-Lactam Antibiotic Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach lies in combination therapies that can restore the efficacy of existing antibiotics or create novel synergistic interactions. This guide explores the largely untapped potential of combining Pacidamycin D, a potent inhibitor of the bacterial enzyme MraY, with the widely used β-lactam class of antibiotics. While direct experimental data on this specific combination is limited, this document provides a comprehensive framework for its investigation, including detailed experimental protocols, a proposed mechanism of synergy, and templates for data presentation.

The Scientific Rationale: A Two-Pronged Attack on Bacterial Cell Wall Synthesis

Pacidamycins are a family of uridyl peptide antibiotics that inhibit the translocase MraY, a critical enzyme in the intracellular stage of peptidoglycan biosynthesis.[1] MraY catalyzes the transfer of the peptidoglycan precursor, N-acetylmuramic acid-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. Inhibition of MraY effectively halts the supply of building blocks for the bacterial cell wall.

β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, act at a later, extracellular stage of cell wall synthesis. They inhibit penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan chains, the final step in maintaining cell wall integrity.[2][3]

The proposed synergistic effect of combining this compound with a β-lactam antibiotic stems from this dual targeting of the same essential pathway at different key steps. By simultaneously cutting off the supply of new peptidoglycan precursors and preventing the cross-linking of the existing structure, the combination is hypothesized to lead to a more rapid and potent bactericidal effect than either agent alone.

Proposed Mechanism of Synergy

The following diagram illustrates the proposed mechanism of synergistic action between this compound and β-lactam antibiotics in the bacterial peptidoglycan synthesis pathway.

SynergyMechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY UMP UMP Lipid_P Undecaprenyl-P Lipid_P->MraY MraY->UMP Lipid_I Lipid I MraY->Lipid_I PacidamycinD This compound PacidamycinD->MraY Inhibition Lipid_II Lipid II Lipid_I_mem->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II_peri->Nascent_PG Transglycosylation PBPs PBPs (Transpeptidases) Nascent_PG->PBPs Crosslinked_PG Cross-linked Peptidoglycan PBPs->Crosslinked_PG BetaLactam β-Lactam Antibiotic BetaLactam->PBPs Inhibition

Fig. 1: Proposed synergistic mechanism of this compound and β-lactams.

Experimental Protocols for Investigating Synergy

To empirically validate the hypothesized synergy, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism between two antimicrobial agents.[4][5]

Experimental Workflow:

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A1 Prepare stock solutions of This compound and β-lactam A2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B1 Serially dilute this compound (Drug A) along the y-axis of a 96-well plate A2->B1 B2 Serially dilute β-lactam (Drug B) along the x-axis B1->B2 B3 Inoculate all wells with the bacterial suspension B2->B3 C1 Incubate plates at 37°C for 18-24 hours B3->C1 D1 Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination C1->D1 D2 Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC = FIC_A + FIC_B D1->D2 D3 Interpret the FIC Index: Synergy (≤0.5), Additivity (>0.5-1), Indifference (>1-4), Antagonism (>4) D2->D3 TimeKillWorkflow cluster_prep Preparation cluster_exposure Antibiotic Exposure cluster_sampling Sampling and Plating cluster_analysis Data Analysis A1 Prepare bacterial culture in log-phase growth A2 Prepare antibiotic solutions at clinically relevant concentrations (e.g., 0.5x, 1x, 2x MIC) B1 Inoculate flasks containing antibiotic solutions with the bacterial culture A2->B1 B2 Incubate flasks with shaking at 37°C B1->B2 C1 Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours) B2->C1 C2 Perform serial dilutions and plate on agar C1->C2 C3 Incubate plates for 24 hours C2->C3 D1 Count colonies to determine viable bacterial count (CFU/mL) C3->D1 D2 Plot log10 CFU/mL versus time D1->D2 D3 Define synergy as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent D2->D3

References

Unveiling the Structure-Activity Relationship of Pacidamycin D Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical modifications of Pacidamycin D and their impact on antibacterial potency, this guide offers a comparative analysis of key analogues. It provides researchers, scientists, and drug development professionals with essential data on their inhibitory effects against the bacterial cell wall synthesis enzyme MraY and their antibacterial activity, supported by detailed experimental protocols and visual workflows.

This compound, a member of the uridylpeptide family of antibiotics, presents a promising scaffold for the development of novel antibacterial agents. These antibiotics act by inhibiting the phospho-MurNAc-pentapeptide translocase (MraY), a crucial enzyme in the bacterial peptidoglycan synthesis pathway.[1][2] Understanding the structure-activity relationship (SAR) of this compound analogues is paramount for designing more potent and selective drug candidates. This guide synthesizes available data to compare the performance of various this compound derivatives.

Comparative Analysis of Antibacterial Activity

The antibacterial potency of this compound and its analogues is primarily assessed by their minimum inhibitory concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC50) against the MraY enzyme. The following table summarizes the available data for key analogues.

CompoundModificationTarget Organism/EnzymeMIC (µg/mL)IC50 (nM)Reference
This compoundPseudomonas aeruginosa--[3]
3'-Hydroxy AnalogueHydroxylation at the 3' position of the ribose moietyPseudomonas aeruginosa--[3]
DihydropacidamycinsReduction of the enamide double bondWild-type Escherichia coli4-8-[4]
DihydropacidamycinsResistant Escherichia coli4-8-[4]
DihydropacidamycinsMulti-resistant Mycobacterium tuberculosis--[4]
3'-Hydroxymureidomycin ARibose derivative of mureidomycin AMraYAA-52[2]
CarbacaprazamycinLiposidomycin analogueMraYAA-104[2]
CapuramycinMraYAA-185[2]

Key Insights from SAR Studies

The available data, though not exhaustive for a direct comparison of a wide range of this compound analogues, provides several key insights into their SAR:

  • The Uridine Moiety is Crucial: The uracil-ribose part of the molecule is a key determinant for binding to the MraY target.[2] Crystal structures of MraY in complex with various nucleoside inhibitors reveal a conserved binding pocket for this uridine moiety.[5]

  • Modifications of the Peptide Chain Alter Activity: this compound is a uridyl tetrapeptide with an N-terminal Alanine. Other naturally occurring pacidamycins feature a m-Tyrosine or its derivatives at this position, indicating that this site is amenable to modification.[1] The synthesis of dihydropacidamycins, which involves the reduction of the enamide double bond linking the nucleoside to the peptide, has been shown to yield compounds with noteworthy activity against both wild-type and resistant E. coli and even M. tuberculosis.[4]

  • Insights from Related Mureidomycins: Mureidomycins, which are structurally closely related to pacidamycins, also target MraY. SAR studies on mureidomycin analogues can provide valuable insights for the design of novel this compound derivatives. For instance, the amide linkage of the meta-tyrosine moiety in mureidomycin is proposed to interact with the Mg2+ cofactor binding site of MraY.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are outlines of key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.[6]

Method: The broth microdilution method is commonly used.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[6]

  • Serial Dilution: The test compounds (this compound analogues) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[6]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

MraY Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MraY. A fluorescence-based assay is a common method.[7]

Method: Fluorescence Resonance Energy Transfer (FRET)-based assay.[8]

  • Reaction Mixture: A reaction mixture is prepared in a 384-well microplate containing a fluorescently labeled substrate (e.g., 10 µM dansylated Park's nucleotide), the lipid substrate (50 µM undecaprenyl phosphate), and the MraY enzyme in an assay buffer (e.g., 50 mM Tris-HCl pH 7.6, 50 mM KCl, 25 mM MgCl2, 0.2% Triton X-100, 8% glycerol).[7][8]

  • Addition of Inhibitor: The this compound analogue to be tested is added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the MraY enzyme.

  • Measurement: The fluorescence is monitored over time. Inhibition of MraY activity results in a decrease in the FRET signal.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the process of identifying new analogues, the following diagrams illustrate the mechanism of MraY inhibition and a general workflow for SAR studies.

MraY_Inhibition_Pathway cluster_membrane Bacterial Cytoplasmic Membrane MraY MraY (Translocase I) Lipid_II Lipid II (Peptidoglycan Precursor) MraY->Lipid_II Catalyzes UDP_MurNAc_pp UDP-MurNAc- pentapeptide UDP_MurNAc_pp->MraY Undecaprenyl_P Undecaprenyl Phosphate Undecaprenyl_P->MraY Pacidamycin_D This compound Analogue Pacidamycin_D->MraY Inhibits

Caption: Mechanism of MraY inhibition by this compound analogues.

SAR_Workflow cluster_design Analogue Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Identify this compound Scaffold B Propose Modifications (e.g., peptide chain, ribose) A->B C Chemical Synthesis of Analogues B->C D In vitro MraY Inhibition Assay (IC50) C->D E Antibacterial Activity (MIC determination) C->E F Structure-Activity Relationship (SAR) Analysis D->F E->F G Identify Lead Compounds F->G H Further Optimization G->H H->B Iterative Design

Caption: General workflow for SAR studies of this compound analogues.

References

Dihydropacidamycin D: A Modified Spectrum Antibiotic Targeting Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Dihydropacidamycin D, a semi-synthetic uridyl peptide antibiotic, reveals a modified spectrum of activity with notable potency against specific Gram-negative and mycobacterial strains. This guide provides a comparative overview of its antibacterial performance, supported by available experimental data, for researchers, scientists, and drug development professionals.

Dihydrothis compound is a synthetic derivative of the natural pacidamycin class of antibiotics. Its mechanism of action involves the inhibition of the bacterial enzyme MraY, which plays a crucial role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] This targeted action makes it a subject of interest in the ongoing search for novel antimicrobial agents.

Comparative Spectrum of Activity

Quantitative analysis of the minimum inhibitory concentrations (MICs) of Dihydrothis compound and its analogs has demonstrated significant activity against wild-type and resistant strains of Escherichia coli, with MIC values ranging from 4-8 µg/mL.[1] Furthermore, studies have indicated that some dihydropacidamycins show activity against multi-resistant clinical strains of Mycobacterium tuberculosis.[1] The antimicrobial activity of the dihydropacidamycin series is reported to be similar to that of the parent natural pacidamycins.

While comprehensive data against a broad panel of pathogens is limited in publicly available literature, the existing findings highlight a potentially valuable activity profile against challenging Gram-negative and mycobacterial infections. Further comparative studies with established antibiotics are warranted to fully delineate its therapeutic potential.

Experimental Protocols

The determination of the antibacterial spectrum of Dihydrothis compound relies on standardized antimicrobial susceptibility testing methods. The following outlines the general experimental protocols employed.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

General Protocol:

  • Preparation of Dihydrothis compound Stock Solution: A stock solution of Dihydrothis compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a known concentration.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB). This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Dihydrothis compound that completely inhibits visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Dihydrothis compound Stock Solution dilutions Perform Serial Dilutions in Microtiter Plate stock->dilutions inoculate Inoculate Wells with Bacterial Suspension dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate at 35-37°C for 16-20h inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Fig. 1: Workflow for MIC determination by broth microdilution.
MraY Inhibition Assay

The inhibitory activity of Dihydrothis compound against its target enzyme, MraY, can be assessed using a biochemical assay. This assay typically measures the enzymatic activity of MraY in the presence and absence of the inhibitor.

General Protocol:

  • Preparation of MraY Enzyme: A source of MraY enzyme is required, which can be obtained from bacterial membrane preparations or through recombinant protein expression and purification.

  • Assay Reaction Mixture: The assay is typically performed in a buffer containing the MraY enzyme, its lipid substrate (e.g., undecaprenyl phosphate), and its nucleotide substrate (UDP-MurNAc-pentapeptide).

  • Inhibitor Addition: Dihydrothis compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also included.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a defined period at an optimal temperature.

  • Detection of Product Formation: The activity of MraY is determined by quantifying the formation of the product, Lipid I. This can be achieved using various detection methods, such as radiolabeling of the substrate or fluorescence-based probes.

  • IC50 Determination: The concentration of Dihydrothis compound that inhibits 50% of the MraY enzyme activity (IC50) is calculated from a dose-response curve.

MraY_Inhibition_Pathway cluster_reactants Reactants udp_murnac UDP-MurNAc-pentapeptide mray_enzyme MraY Enzyme udp_murnac->mray_enzyme undecaprenyl_p Undecaprenyl Phosphate undecaprenyl_p->mray_enzyme lipid_i Lipid I mray_enzyme->lipid_i Catalyzes dihydropacidamycin_d Dihydrothis compound dihydropacidamycin_d->mray_enzyme Inhibits

Fig. 2: Inhibition of MraY-catalyzed Lipid I synthesis.

Conclusion

Dihydrothis compound represents a promising scaffold for the development of new antibacterial agents, particularly for infections caused by resistant Gram-negative bacteria and Mycobacterium tuberculosis. Its defined mechanism of action targeting the essential MraY enzyme offers a clear pathway for further optimization and structure-activity relationship studies. The provided experimental frameworks serve as a foundation for researchers to further evaluate and compare the efficacy of this and other novel antimicrobial candidates.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Pacidamycin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Pacidamycin D, a uridyl peptide antibiotic. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Pacidamycins, like many antibiotics, should be handled with care.

Recommended Personal Protective Equipment (PPE) [1]

PPE ItemSpecification
Eye ProtectionSplash goggles
Body ProtectionFull suit
Respiratory ProtectionDust respirator or a self-contained breathing apparatus to avoid inhalation
Hand ProtectionGloves
Foot ProtectionBoots

In the event of a spill, isolate the area and follow these steps:

  • Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a designated and clearly labeled waste disposal container.[1]

  • Large Spills: Employ a shovel to transfer the spilled material into a suitable waste disposal container.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with other antibiotics used in a laboratory setting, should be treated as chemical waste.[2] The following protocol outlines the recommended disposal process.

  • Segregation: At the point of generation, segregate this compound waste from other waste streams, such as regular municipal waste.

  • Containerization:

    • Place all this compound waste, including stock solutions, contaminated labware (e.g., pipette tips, flasks), and unused media, into a designated, approved container for chemical waste.[2]

    • The container must be leak-proof, impervious to moisture, and robust enough to prevent tearing or bursting under normal handling conditions.[3]

    • Ensure the container is clearly and accurately labeled as "Hazardous Chemical Waste" and includes the name "this compound."[4]

  • Storage:

    • Keep the waste container tightly closed and store it in a designated, secure area away from heat and sources of ignition.[1]

  • Final Disposal:

    • Dispose of the chemical waste in accordance with all federal, state, and local environmental control regulations.[1]

    • High-temperature incineration (>1,100°C) is a preferred method for the disposal of pharmaceutical waste.[5]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup and final disposal by a licensed waste management contractor.

Important Note: Never dispose of this compound or any antibiotic waste down the sink or in the regular trash, as this can contribute to the development of antibiotic-resistant bacteria in the environment.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Suit, Respirator, Gloves, Boots) start->ppe segregate Segregate this compound Waste from other waste streams ppe->segregate containerize Place waste in a leak-proof, labeled chemical waste container segregate->containerize store Store container in a designated, secure area away from heat containerize->store consult_ehs Consult Institutional EHS for specific disposal procedures store->consult_ehs dispose Arrange for disposal via licensed waste management contractor (Preferably high-temp incineration) consult_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.